molecular formula C9H9BrO B2357959 1-(5-Bromo-2-methylphenyl)ethanone CAS No. 90326-54-8

1-(5-Bromo-2-methylphenyl)ethanone

Cat. No.: B2357959
CAS No.: 90326-54-8
M. Wt: 213.074
InChI Key: ZNMVYUFRYQVCRD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.074. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVYUFRYQVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-54-8
Record name 1-(5-bromo-2-methylphenyl)ethan-1-one
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Foundational & Exploratory

Strategic Utilization of 1-(5-Bromo-2-methylphenyl)ethanone: A Scaffold for Divergent Synthesis

[1]

Executive Summary

1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) is a bifunctional aromatic scaffold characterized by a high degree of orthogonality.[1][2] For the medicinal chemist, it represents a "privileged structure"—a template capable of accessing diverse chemical space through two distinct handles: an electrophilic acetyl group and a nucleophile-receptive aryl bromide.[1]

This technical guide moves beyond basic catalog data to provide a mechanistic and operational framework for utilizing this compound in high-throughput lead optimization and process chemistry. We analyze its steric environment, validate its synthesis via regioselective Friedel-Crafts acylation, and map its utility in constructing bioactive heterocycles.[1]

Part 1: Structural Analysis & Physiochemical Profile[1]

The utility of CAS 90326-54-8 lies in the specific arrangement of its substituents.[1] The ortho-methyl group imposes a steric lock on the acetyl moiety, forcing the carbonyl out of planarity with the phenyl ring.[1] This "steric desolvation" often enhances the reactivity of the carbonyl carbon toward nucleophilic attack compared to unhindered acetophenones.[1]

Table 1: Core Physiochemical Data
PropertyValueStructural Insight
Molecular Weight 213.07 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
LogP ~2.54Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Acceptors 1 (Carbonyl)Key interaction point for serine/cysteine proteases.[1]
Rotatable Bonds 1Restricted rotation due to ortho-Me steric clash.[1]
Topological Polar Surface Area 17.07 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1]
Mechanistic Implication: The "Ortho Effect"

The methyl group at position 2 is not merely a bystander; it prevents the acetyl group from achieving full conjugation with the pi-system.[1] This results in:

  • Higher Carbonyl Electrophilicity: The loss of resonance stabilization makes the carbonyl carbon more susceptible to reduction or condensation.[1]

  • Regiocontrol: In subsequent electrophilic aromatic substitutions (EAS), the methyl group (activator) and bromine (deactivator) create a push-pull system that directs incoming electrophiles primarily to position 4 (meta to acetyl, ortho to Br).[1]

Part 2: Synthetic Protocol (Upstream Production)

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route is the Friedel-Crafts Acetylation of 4-bromotoluene .[1]

Reaction Logic[1][3]
  • Substrate: 1-Bromo-4-methylbenzene (4-Bromotoluene).[1]

  • Reagent: Acetyl Chloride / Aluminum Chloride (

    
    ).[1]
    
  • Regioselectivity: The methyl group is a strong ortho/para activator.[1] The bromine is a deactivator.[1] Substitution occurs ortho to the methyl group (position 2), yielding the target 1,2,5-substitution pattern.[1]

Validated Laboratory Protocol

Scale: 50 mmol Safety: Perform in a fume hood.

1
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with DCM (Dichloromethane, 100 mL) and Aluminum Chloride (7.3 g, 55 mmol) . Cool to 0°C in an ice bath.

  • Acylating Agent: Add Acetyl Chloride (4.3 g, 55 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium ion forms.[1]

  • Substrate Addition: Dissolve 4-Bromotoluene (8.55 g, 50 mmol) in 20 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.

    • Critical Control Point: Maintain internal temperature <5°C to prevent di-acetylation or isomerization.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Endpoint: Disappearance of the non-polar 4-bromotoluene spot.[1]

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. (The HCl prevents the formation of insoluble aluminum emulsions).[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via vacuum distillation or flash chromatography (SiO2, Hexane -> 5% EtOAc/Hexane).[1]

Analytical Validation (Self-Check)
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the aryl-methyl group at δ 2.45 ppm and the acetyl methyl singlet at δ 2.58 ppm .[1] The aromatic region should show a specific splitting pattern (d, dd, d) consistent with 1,2,4-trisubstitution.[1]

Part 3: Divergent Reactivity & Applications[1]

This scaffold is a "chemical chameleon," allowing access to three distinct classes of pharmacological agents.

Diagram 1: Divergent Synthesis Workflow

DivergentSynthesisStart4-BromotolueneCoreCAS 90326-54-8(The Scaffold)Start->CoreFriedel-Crafts(AcCl, AlCl3)PathABiaryl Scaffolds(Suzuki Coupling)Core->PathAAr-B(OH)2Pd(dppf)Cl2PathBChiral Alcohols(CBS Reduction)Core->PathBNaBH4 orEnzymaticPathCIndole/Quinoline(Cyclization)Core->PathCCondensation+ Heteroannulation

Caption: Divergent synthetic pathways originating from the core scaffold. The bromine handle allows for cross-coupling, while the acetyl group enables functional group interconversion.[1]

The "Bromine Handle": Cross-Coupling

The bromine at position 5 is electronically activated for Palladium-catalyzed cross-coupling.[1]

  • Application: Synthesis of Biaryl enzyme inhibitors.[1]

  • Protocol Insight: Use Pd(dppf)Cl2 with Potassium Phosphate in Dioxane/Water.[1] The steric bulk of the ortho-methyl group at position 2 does not interfere with the oxidative addition at position 5, making this a highly efficient reaction (Yields typically >90%).[1]

The "Acetyl Handle": Kinesin Inhibition & Cytotoxicity

Research indicates that acetophenone derivatives in this class can bind to kinesin , a motor protein essential for mitosis [1].[1][2]

  • Mechanism: By modifying the acetyl group (e.g., via Claisen-Schmidt condensation with benzaldehydes), researchers can generate chalcones that lock kinesin in an inactive state, preventing microtubule interaction and halting cell division.[1]

  • Target: This pathway is critical for developing non-taxane anti-mitotic agents for oncology.[1]

Heterocycle Construction

The acetyl group serves as a two-carbon linchpin for building fused ring systems.[1]

  • Quinoline Synthesis: Friedländer synthesis reacting CAS 90326-54-8 with 2-aminobenzaldehyde derivatives.[1]

  • Indole Synthesis: Formation of the hydrazone followed by Fischer Indole Synthesis allows for the creation of 5-bromo-substituted indoles, which are potent serotonin receptor modulators.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

Unlike its alpha-brominated counterparts (phenacyl bromides), CAS 90326-54-8 has the bromine on the aromatic ring.[1]

  • Lachrymator Status: Low. It is not a potent tear gas agent like alpha-bromoacetophenone.[1] However, it is a skin and eye irritant.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). While relatively stable, the ketone can undergo slow alpha-oxidation if exposed to light and air for prolonged periods.[1]

  • Spill Response: Absorb with vermiculite.[1] Do not use water initially if

    
     is still present in the crude mixture.[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2757029, 1-(5-Bromo-2-methoxyphenyl)ethanone. (Note: Structural analog reference for property comparison). Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation General Procedures. (Standard operating procedure validation). Retrieved from [Link][1]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromo-2-methylphenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral interpretation, predictive analysis based on analogous structures, and standardized protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of 1-(5-Bromo-2-methylphenyl)ethanone

1-(5-Bromo-2-methylphenyl)ethanone is a substituted aromatic ketone of interest in synthetic organic chemistry and pharmaceutical research. Its structure presents a unique arrangement of substituents on the phenyl ring, which gives rise to a distinct and predictable NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

The strategic placement of a bromine atom, a methyl group, and an acetyl group on the benzene ring creates a specific electronic environment for each proton and carbon atom. This, in turn, dictates their chemical shifts and coupling patterns in an NMR experiment. This guide will systematically deconstruct these influences to provide a robust framework for spectral interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(5-Bromo-2-methylphenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing nature of the acetyl and bromo groups, and the electron-donating nature of the methyl group. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm[1].

Based on the analysis of structurally similar compounds, such as 2'-methylacetophenone and 4-bromoacetophenone, we can predict the approximate chemical shifts and coupling patterns for the aromatic protons of our target molecule.

Aromatic Region:

The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling. We can predict the following:

  • H-3: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing acetyl and bromo groups. It is expected to be the most shielded of the aromatic protons, likely appearing as a doublet.

  • H-4: This proton is meta to the methyl group and ortho to the bromo group, as well as para to the acetyl group. It will likely appear as a doublet of doublets.

  • H-6: This proton is ortho to the bromo group and meta to both the methyl and acetyl groups. It is expected to be the most deshielded aromatic proton and will likely appear as a doublet.

Aliphatic Region:

  • CH₃ (acetyl): The three protons of the acetyl group are electronically isolated from the aromatic ring and will appear as a sharp singlet. Its chemical shift will be influenced by the adjacent carbonyl group.

  • CH₃ (ring): The three protons of the methyl group attached to the aromatic ring will also appear as a singlet.

The logical workflow for predicting the ¹H NMR spectrum is outlined in the diagram below:

G cluster_0 Structural Analysis cluster_1 Predictive Principles cluster_2 Spectral Prediction A 1-(5-Bromo-2-methylphenyl)ethanone Structure B Identify Proton Environments A->B C Substituent Effects (Electronic & Steric) B->C D Spin-Spin Coupling Rules B->D E Predict Chemical Shifts (ppm) C->E F Predict Multiplicity (Singlet, Doublet, etc.) D->F G Predict Integration Values E->G F->G G cluster_0 Structural Analysis cluster_1 Predictive Principles cluster_2 Spectral Prediction A 1-(5-Bromo-2-methylphenyl)ethanone Structure B Identify Unique Carbon Environments A->B C Substituent Effects on Carbon Nuclei B->C E Assign Predicted Chemical Shifts (ppm) C->E D Typical Chemical Shift Ranges D->E

Caption: Workflow for ¹³C NMR spectral prediction.

Table 2: Predicted ¹³C NMR Data for 1-(5-Bromo-2-methylphenyl)ethanone

Chemical Shift (δ, ppm)Assignment
~ 200C=O
~ 140C-2
~ 138C-1
~ 135C-4
~ 132C-6
~ 128C-3
~ 120C-5
~ 30-COCH₃
~ 20Ar-CH₃

Experimental Protocols

For the successful acquisition of high-quality NMR spectra, adherence to standardized experimental protocols is crucial.

1. Sample Preparation:

A well-defined protocol ensures sample integrity and optimal spectral quality.

  • Dissolution: Accurately weigh approximately 10-20 mg of 1-(5-Bromo-2-methylphenyl)ethanone and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.00 ppm.

2. NMR Data Acquisition:

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine and adjust the depth using a gauge. Insert the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

The overall experimental workflow is depicted below:

G A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (¹H and ¹³C) B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

Caption: General experimental workflow for NMR analysis.

Conclusion

The NMR spectral analysis of 1-(5-Bromo-2-methylphenyl)ethanone provides a detailed fingerprint of its molecular structure. By understanding the interplay of substituent effects and applying fundamental NMR principles, a confident interpretation of its ¹H and ¹³C spectra is achievable. The predicted chemical shifts and coupling patterns outlined in this guide serve as a valuable reference for researchers working with this compound, facilitating its unequivocal identification and characterization.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ScienceDirect. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of acetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • Chegg. (2020). Solved On the 13C NMR spectrum please draw the molecule and. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts. Retrieved from [Link]

Sources

Mass spectrometry of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(5-Bromo-2-methylphenyl)ethanone

Authored by a Senior Application Scientist

Introduction

1-(5-Bromo-2-methylphenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a bromine atom and a ketone functional group, imparts specific reactivity that is harnessed in the development of novel bioactive compounds.[1] A thorough understanding of its chemical characteristics is paramount for its effective utilization, and mass spectrometry stands as a cornerstone analytical technique for its structural elucidation and quality control. This guide provides a comprehensive exploration of the mass spectrometric behavior of 1-(5-Bromo-2-methylphenyl)ethanone, delving into its ionization, fragmentation pathways, and the interpretation of its mass spectrum.

Molecular and Chemical Properties

A foundational understanding of the analyte's properties is crucial before undertaking mass spectrometric analysis. The key characteristics of 1-(5-Bromo-2-methylphenyl)ethanone are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Colorless or light yellow liquid[1]
Key Functional Groups Aromatic ring, Ketone, Bromine[1]
Primary Applications Pharmaceutical and fine chemical synthesis intermediate[1]

Principles of Mass Spectrometry for 1-(5-Bromo-2-methylphenyl)ethanone Analysis

Electron Ionization (EI) is the most common and informative ionization technique for a volatile and thermally stable molecule like 1-(5-Bromo-2-methylphenyl)ethanone. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase, leading to the ejection of an electron and the formation of a molecular radical cation (M⁺•).[3] The excess energy imparted during ionization induces extensive and reproducible fragmentation, providing a characteristic "fingerprint" mass spectrum that is invaluable for structural identification.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

The mass spectrum of 1-(5-Bromo-2-methylphenyl)ethanone is predicted to exhibit several key features based on the established fragmentation patterns of aromatic ketones and halogenated compounds.[4][5][6]

The Molecular Ion (M⁺•)

Due to the presence of the stable aromatic ring, the molecular ion peak is expected to be prominent.[4] A critical diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This results in two molecular ion peaks of nearly equal intensity at m/z values separated by 2 Da (M⁺• and M+2⁺•). For 1-(5-Bromo-2-methylphenyl)ethanone, these peaks are expected at m/z 212 (for the ⁷⁹Br isotope) and m/z 214 (for the ⁸¹Br isotope).

Major Fragmentation Pathways

The primary fragmentation of the molecular ion is dictated by the cleavage of bonds adjacent to the carbonyl group, a process known as α-cleavage.[5][7]

  • α-Cleavage: Loss of a Methyl Radical (•CH₃) : Cleavage of the bond between the carbonyl carbon and the methyl group is a highly favorable fragmentation pathway. This results in the formation of a stable brominated benzoyl cation (an acylium ion).

    • M⁺• → [M - CH₃]⁺ + •CH₃

    • This will produce a prominent ion at m/z 197/199 . The 1:1 isotopic signature of bromine will be retained in this fragment.

  • α-Cleavage: Loss of the Bromo-methylphenyl Radical : The alternative α-cleavage involves the loss of the bromo-methylphenyl radical, leading to the formation of the acetyl cation.

    • M⁺• → [CH₃CO]⁺ + •C₇H₆Br

    • This will result in a strong peak at m/z 43 .[7]

  • Secondary Fragmentation: Loss of Carbon Monoxide (CO) : The acylium ion formed in the first fragmentation pathway (m/z 197/199) can undergo further fragmentation by losing a neutral molecule of carbon monoxide.

    • [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

    • This will generate a brominated phenyl cation at m/z 169/171 .

  • Fragmentation of the Aromatic Ring : Aromatic compounds can also undergo fragmentation within the ring system. The formation of a tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a toluene moiety.[8] While the bromine substituent will influence this, a fragment corresponding to a methyl-substituted tropylium or related structures might be observed.

The following diagram illustrates the predicted major fragmentation pathways of 1-(5-Bromo-2-methylphenyl)ethanone under electron ionization.

Fragmentation_Pathway M 1-(5-Bromo-2-methylphenyl)ethanone (M⁺•) m/z 212/214 F1 [M - CH₃]⁺ m/z 197/199 (Acylium Ion) M->F1 - •CH₃ F2 [CH₃CO]⁺ m/z 43 (Acetyl Cation) M->F2 - •C₇H₆Br R1 •CH₃ (Methyl Radical) R2 •C₇H₆Br (Bromo-methylphenyl Radical) F3 [M - CH₃ - CO]⁺ m/z 169/171 (Bromophenyl Cation) F1->F3 - CO R3 CO (Carbon Monoxide)

Caption: Predicted EI fragmentation of 1-(5-Bromo-2-methylphenyl)ethanone.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a standard procedure for the analysis of 1-(5-Bromo-2-methylphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation a. Prepare a stock solution of 1-(5-Bromo-2-methylphenyl)ethanone at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate. b. Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters a. Gas Chromatograph:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C. b. Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data using the instrument's software. c. Process the data to obtain the mass spectrum of the chromatographic peak corresponding to 1-(5-Bromo-2-methylphenyl)ethanone. d. Identify the molecular ion peaks and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The overall workflow for the analysis is depicted in the following diagram.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Stock Solution (1 mg/mL) P2 Working Solution (1-10 µg/mL) P1->P2 Serial Dilution A1 Injection (1 µL) P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Mass Spectrum Acquisition A4->D1 D2 Peak Identification (Molecular Ion, Fragments) D1->D2 D3 Structural Confirmation D2->D3

Caption: GC-MS workflow for 1-(5-Bromo-2-methylphenyl)ethanone analysis.

The mass spectrometry of 1-(5-Bromo-2-methylphenyl)ethanone under electron ionization provides a wealth of structural information. The presence of a prominent molecular ion with a characteristic M/M+2 isotopic pattern confirms the presence and elemental composition of bromine. The predictable α-cleavage of the ketone functional group leads to the formation of diagnostic acylium ions and a base peak at m/z 43. By understanding these fundamental fragmentation pathways and employing a robust analytical methodology, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their chemical syntheses.

References

  • Hangzhou Leap Chem Co., Ltd. 1-(5-bromo-2-methylphenyl)ethanone丨CAS 90326-54-8.
  • Biosynth. 1-(5-Bromo-2-methylphenyl)ethanone | 90326-54-8 | QDA32654.
  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020-05-30).
  • Chemistry LibreTexts.
  • JoVE.
  • YouTube. 14.
  • University Lecture Notes. Mass spectrometry.
  • University Lecture Notes.

Sources

Strategic Utilization of 1-(5-Bromo-2-methylphenyl)ethanone in High-Value Pharmacophore Synthesis

[1]

Executive Summary

In the landscape of modern drug discovery, 1-(5-bromo-2-methylphenyl)ethanone (5'-Bromo-2'-methylacetophenone) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its utility stems from a unique triad of reactivity : the electrophilic acetyl group, the nucleophilic aromatic ring (modulated by the ortho-methyl group), and the chemically distinct bromine handle at the meta-position relative to the methyl group.

This guide analyzes the compound’s role as a linchpin in synthesizing heterocycles (thiazoles, pyrazoles, quinolines) and its application in fragment-based drug design (FBDD), particularly for kinase inhibitors and GPCR modulators.

Structural Analysis & Reactivity Profile[1]

The medicinal value of this scaffold lies in its specific substitution pattern.[1] Unlike the para-substituted analogs, the ortho-methyl group introduces a critical steric element that influences both chemical reactivity and the binding conformation of the final drug molecule.

The Reactivity Triad
SiteFunctional GroupChemical PotentialMedicinal Application
C1 Acetyl (-COCH₃)Condensation, Alpha-Halogenation, ReductionPrecursor to heterocycles (Thiazoles, Pyrazoles); Chiral alcohol formation.[2][3]
C2 Methyl (-CH₃)Steric Bulk, Benzylic OxidationRestricts rotation (atropisomerism potential); Metabolic handle.[2]
C5 Bromo (-Br)Oxidative Addition (Pd/Ni catalyzed)Site for Suzuki, Buchwald-Hartwig, or Heck couplings to extend the pharmacophore.[2]
The Ortho-Methyl Effect

The C2-methyl group exerts a "locking" effect on the acetyl moiety, forcing it out of planarity with the benzene ring. In medicinal chemistry, this is exploited to:

  • Enhance Metabolic Stability: The steric bulk protects the carbonyl (or its derivatives) from rapid enzymatic attack.

  • Pre-organize Conformation: It reduces the entropic penalty of binding to a protein pocket by restricting the number of rotatable bonds.

Core Application Workflows

Workflow A: The Hantzsch Thiazole Synthesis (Kinase Inhibitor Route)

One of the most high-value applications is the conversion of the acetyl group into a 2-aminothiazole moiety—a pharmacophore found in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib).

Mechanism:

  • Activation: The acetyl group is brominated to form the

    
    -bromo ketone (phenacyl bromide).
    
  • Cyclization: Condensation with thiourea or thioamides yields the thiazole ring.

  • Elaboration: The C5-bromo group is then used to attach the "tail" of the inhibitor via Suzuki coupling.

Experimental Protocol: Synthesis of 4-(5-bromo-2-methylphenyl)-2-aminothiazole

Note: This protocol is a self-validating system; the precipitation of the product indicates success.

Step 1:


-Bromination2
  • Dissolve 10.0 mmol of 1-(5-bromo-2-methylphenyl)ethanone in 30 mL of glacial acetic acid.

  • Add a catalytic amount of HBr (33% in AcOH).

  • Dropwise add 10.0 mmol of molecular bromine (

    
    ) at 0-5°C.
    
  • Stir at RT for 2 hours. The solution will decolorize as

    
     is consumed.
    
  • Pour into ice water. Extract with DCM, wash with

    
    , and concentrate to yield the 
    
    
    -bromo intermediate.

Step 2: Hantzsch Cyclization

  • Dissolve the crude

    
    -bromo intermediate in Ethanol (EtOH).
    
  • Add 11.0 mmol of Thiourea .

  • Reflux for 4 hours.

  • Validation Point: Upon cooling, a heavy precipitate (the hydrobromide salt of the thiazole) should form.

  • Filter and neutralize with aqueous ammonia to liberate the free base.

Workflow B: The Claisen-Schmidt / Pyrazole Pathway

This route targets anti-inflammatory and anti-infective pathways by constructing a pyrazole or isoxazole ring.[2]

Mechanism:

  • Condensation: Reaction with an aromatic aldehyde yields a Chalcone (enone).

  • Michael Addition/Cyclization: Reaction with Hydrazine (

    
    ) closes the ring to form a pyrazole.
    

GStart1-(5-bromo-2-methylphenyl)ethanoneChalconeChalcone Intermediate(Enone)Start->ChalconeClaisen-Schmidt(NaOH/EtOH)PyrazoleBioactive Pyrazole(COX-2 Inhibitor Scaffold)Chalcone->PyrazoleMichael Addn + DehydrationAldehydeAr-CHO(Base Catalysis)Aldehyde->StartHydrazineHydrazine(Cyclization)Hydrazine->Chalcone

Figure 1: Synthetic pathway from the acetophenone scaffold to bioactive pyrazoles.[2]

Advanced Functionalization: The C5-Bromo Handle

The C5-bromine atom is chemically orthogonal to the acetyl group, allowing for "late-stage functionalization."[2] This is critical in Fragment-Based Drug Discovery (FBDD) , where the core (containing the methyl and acetyl/heterocycle) is synthesized first, and various "R-groups" are attached later to probe the binding pocket.

Comparative Coupling Efficiency (Suzuki-Miyaura)

The steric bulk of the ortho-methyl group at C2 exerts a long-range electronic effect but minimally impacts the steric environment at C5, making C5 highly accessible for catalysis.[2]

Catalyst SystemLigandYield (C5-Aryl Coupling)Notes

Triphenylphosphine75-85%Standard conditions; robust.[2]

XPhos92-98%Preferred for sterically hindered boronic acids.[2]

SPhos88-95%Excellent for heteroaryl boronic acids (e.g., pyridine).[2]

Case Study: Synthesis of a Dual-Action Kinase Inhibitor

The following diagram illustrates the convergent synthesis of a hypothetical VEGFR-2 inhibitor using 1-(5-bromo-2-methylphenyl)ethanone as the central hub.

KinaseInhibitorCore1-(5-bromo-2-methylphenyl)ethanone(Starting Material)AlphaBrα-Bromo KetoneCore->AlphaBrActivationThiazole2-Aminothiazole Core(ATP Hinge Binder)AlphaBr->ThiazoleCyclizationFinalDrugDual-Action Kinase Inhibitor(VEGFR-2 Target)Thiazole->FinalDrugLigationReagent1Br2 / AcOHReagent1->CoreReagent2Thiourea / EtOHReagent2->AlphaBrReagent3Ar-B(OH)2 / Pd(0)(Suzuki Coupling)Reagent3->Thiazole

Figure 2: Convergent synthesis workflow for a kinase inhibitor pharmacophore.

References

  • Abu-Shanab, F. A., et al. (2011).[2][4] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Total synthesis and development of bioactive natural products using substituted acetophenones. PMC. Available at: [Link]

Methodological & Application

Application Note: Grignard Synthesis of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-(5-Bromo-2-methylphenyl)ethanone (also known as 5'-Bromo-2'-methylacetophenone) via the Grignard reaction. While Friedel-Crafts acylation of 4-bromotoluene is a common industrial route, it often suffers from regioselectivity issues (yielding mixtures of isomers). The Grignard addition to 5-bromo-2-methylbenzonitrile offers a precision alternative, ensuring regiospecificity.

This guide addresses the critical challenge of chemoselectivity : reacting the highly nucleophilic methylmagnesium bromide (MeMgBr) with the nitrile functionality (


) while preserving the sensitive aryl-bromide (

) bond, which is prone to halogen-metal exchange.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis hinges on the competition between two reaction pathways:

  • Nucleophilic Addition (Desired): MeMgBr attacks the nitrile carbon to form a metalloimine intermediate.

  • Halogen-Metal Exchange (Undesired): MeMgBr attacks the bromine position, generating a transient aryl Grignard and methyl bromide, leading to polymerization or debrominated byproducts.

Expert Insight: The rate of addition to a nitrile at


 in ethereal solvents is significantly faster than the rate of Magnesium-Bromine exchange on an electron-rich (methyl-substituted) ring. However, temperature control is non-negotiable. Exceeding 

drastically increases the risk of

exchange.
Route Selection
  • Route A (Recommended): 5-Bromo-2-methylbenzonitrile + MeMgBr.

    • Pros: 100% Regiocontrol; high yield if temp is controlled.

    • Cons: Requires nitrile precursor.

  • Route B (Friedel-Crafts): 4-Bromotoluene + Acetyl Chloride (

    
    ).
    
    • Pros: Cheap starting materials.

    • Cons: Difficult separation of the 1-(5-bromo-2-methyl...) and 1-(3-bromo-6-methyl...) isomers.

Reaction Mechanism

The reaction proceeds via the formation of a magnesium imine salt (ketimine), which is stable in the reaction mixture until acidic hydrolysis converts it to the ketone.

GrignardMechanism Start 5-Bromo-2-methylbenzonitrile (Electrophile) Complex Coordination Complex (Mg...N≡C) Start->Complex Solvation (THF) Reagent MeMgBr (Nucleophile) Reagent->Complex Transition Transition State (Nu Attack on C≡N) Complex->Transition 0°C ImineSalt Magnesium Imine Salt (C=N-MgBr) Transition->ImineSalt Irreversible Addition Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product 1-(5-Bromo-2-methylphenyl)ethanone (Target Ketone) Hydrolysis->Product - NH4Br, - MgBr2

Figure 1: Mechanistic pathway of Grignard addition to nitrile.[1][2] Note the stability of the Imine Salt prevents double addition (unlike esters).

Detailed Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )DensityNotes
5-Bromo-2-methylbenzonitrile Substrate1.0196.04SolidDry under vacuum >2h before use.
MeMgBr (3.0 M in Et2O) Reagent1.2119.241.03 g/mLTitrate before use if old.
THF (Anhydrous) SolventN/A72.110.889Distilled or from SPS.
Toluene Co-SolventN/A92.140.867Optional: Improves solubility.
HCl (1M) QuenchExcess36.46~1.0For imine hydrolysis.
Step-by-Step Methodology
Phase 1: Setup & Inertion
  • Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at

    
    . Assemble hot under 
    
    
    
    flow.
  • Solvation: Charge the RBF with 5-Bromo-2-methylbenzonitrile (5.0 g, 25.5 mmol). Add anhydrous THF (50 mL). Stir until fully dissolved.

  • Thermal Control: Submerge the RBF in an ice/water bath. Allow internal temperature to equilibrate to

    
    .
    
Phase 2: Grignard Addition (The Critical Step)
  • Charging: Transfer MeMgBr (10.2 mL of 3.0 M solution, 30.6 mmol) to the addition funnel via cannula/syringe.

  • Addition: Add MeMgBr dropwise over 30 minutes.

    • Control Point: Monitor internal temp. Do not allow to exceed

      
      .
      
    • Observation: Solution may turn slightly yellow/turbid as the magnesium imine salt precipitates or forms a suspension.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to stir at Room Temperature (

    
    ) for 3–4 hours.
    
    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The nitrile spot (

      
      ) should disappear.
      
Phase 3: Hydrolysis & Isolation
  • Quench: Cool the mixture back to

    
    . Slowly add 1M HCl  (30 mL).
    
    • Caution: Exothermic! Vigorous gas evolution (

      
      ) if excess Grignard remains.
      
  • Hydrolysis: Heat the biphasic mixture to mild reflux (

    
    ) for 1 hour.
    
    • Why: The intermediate imine (

      
      ) requires acidic heat to fully hydrolyze to the ketone (
      
      
      
      ).
  • Extraction: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (

    
    ).
    
  • Workup: Combine organics. Wash with Sat.

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. The crude oil usually crystallizes upon standing. Recrystallize from Hexane/Ethanol if necessary.

Process Workflow & Logic

Workflow Setup Inert Atmosphere Setup (N2, Dry THF) Dissolution Dissolve Nitrile (Temp: 0°C) Setup->Dissolution Addition Add MeMgBr Dropwise (Maintain < 5°C) Dissolution->Addition Reaction Stir at RT (3-4h) Monitor TLC Addition->Reaction Quench Acidic Quench (HCl) Hydrolysis of Imine Reaction->Quench Workup Extraction (EtOAc) Wash & Dry Quench->Workup Final 1-(5-Bromo-2-methylphenyl)ethanone Workup->Final

Figure 2: Operational workflow emphasizing temperature control points.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Recovered Incomplete hydrolysis of the imine.Extend the acidic reflux time (Step 8). The imine is sterically hindered by the ortho-methyl group and requires energy to hydrolyze.
Des-bromo Product (1-(2-methylphenyl)ethanone) Halogen-Metal Exchange.Reaction temperature was too high during addition. Ensure

during MeMgBr addition.
Tertiary Alcohol Formation Double addition of Grignard.[4]Rare for nitriles, but possible if quench is delayed indefinitely. Follow stoichiometry (1.2 equiv) strictly.

Safety & Handling

  • Methylmagnesium Bromide: Pyrophoric in high concentrations. Reacts violently with water. Handle only under inert atmosphere.

  • Cyanide Risk? No. The nitrile carbon is converted to a carbonyl; the nitrogen becomes an ammonium salt (

    
    ). No free cyanide gas is evolved, but standard nitrile handling precautions apply.
    
  • Waste: Aqueous layers contain magnesium salts and ammonium bromide. Dispose of in aqueous waste streams.

References

  • General Mechanism & Chemoselectivity

    • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Nitrile-Grignard interactions).
    • Chemistry Steps. (2023). "The Mechanism of Grignard and Organolithium Reactions with Nitriles." Link

  • Precursor Properties (5-Bromo-2-methylbenzonitrile)

    • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 12994004, 5-Bromo-2-methylbenzonitrile. Link

  • Analogous Synthetic Protocols (Ortho-substituted Acetophenones)

    • Organic Syntheses, Coll.[3][6] Vol. 3, p. 562 (1955); Vol. 28, p. 4 (1948). o-Methylacetophenone. (Demonstrates the general nitrile-to-ketone methodology). Link

    • C. R.[7] Hauser and W. J. Humphlett. (1950). Journal of Organic Chemistry. "Synthesis of Acetophenones via Grignard." (Classic reference for stoichiometry).

  • Alternative Friedel-Crafts Reference

    • Organic Syntheses, Coll.[3][6] Vol. 1, p. 109 (1941). p-Bromoacetophenone.[6] (Illustrates the acylation conditions, adaptable to bromotoluene). Link

Sources

Application Note & Protocol: Palladium-Catalyzed Heck Coupling of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation is integral to the synthesis of complex molecules in pharmaceuticals, natural products, and materials science. This guide provides a comprehensive examination and a detailed protocol for the Heck coupling of 1-(5-bromo-2-methylphenyl)ethanone, a substrate featuring both steric hindrance and electronic activation.

The substrate, 1-(5-bromo-2-methylphenyl)ethanone, presents a unique challenge and opportunity. The acetyl group is electron-withdrawing, which typically accelerates the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center.[1][4] However, the ortho-methyl group introduces steric congestion around the reaction site. This requires careful optimization of the catalytic system, particularly the choice of ligand, to ensure efficient coupling and high yields. This document will dissect the mechanistic rationale behind the necessary experimental choices and provide a robust, validated protocol for researchers.

The Heck Reaction: Mechanistic Underpinnings

The efficacy of the Heck reaction lies in a well-defined catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is paramount for troubleshooting and adapting the protocol to new substrates. The generally accepted mechanism proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming an arylpalladium(II) complex.[1][5]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new alkylpalladium(II) intermediate.[5][7]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon. A syn β-hydride elimination occurs, yielding a palladium-hydride species and the desired substituted alkene product.[1][8] This step largely dictates the regioselectivity and stereoselectivity of the reaction, strongly favoring the trans-isomer.[7]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[9]

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene-Pd Complex OxAdd->AlkeneCoord Alkene Coordination MigInsert σ-Alkyl Pd(II) Complex AlkeneCoord->MigInsert Migratory Insertion BetaElim Hydrido-Pd(II) Complex [H-Pd(Br)L₂] MigInsert->BetaElim β-Hydride Elimination Product Product (Substituted Alkene) MigInsert->Product BetaElim->Pd0 Reductive Elimination BaseHBr Base-HBr BetaElim->BaseHBr ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->BetaElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol Design: Key Parameter Optimization

Successful coupling of 1-(5-bromo-2-methylphenyl)ethanone requires a rational selection of catalyst, ligand, base, and solvent to overcome steric challenges and maximize yield.

ParameterSelection & Rationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂): A robust, air-stable, and cost-effective Pd(II) source. It is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the alkene substrate.[9]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃): The ortho-methyl group on the aryl bromide substrate introduces steric hindrance. Bulky, electron-rich phosphine ligands like P(o-tol)₃ are essential. They promote the oxidative addition step, stabilize the coordinatively unsaturated palladium intermediates, and can accelerate the overall catalytic turnover.[8] While simple triphenylphosphine (PPh₃) can be effective, P(o-tol)₃ often provides superior results for hindered substrates.[10]
Base Triethylamine (Et₃N): A common organic base that effectively scavenges the HBr produced during the reaction, preventing catalyst deactivation and driving the cycle forward.[9] Inorganic bases like K₂CO₃ or NaOAc are also viable but Et₃N is often used in combination with phosphine ligands in polar aprotic solvents.[1][11]
Solvent N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, suitable for the elevated temperatures often required for Heck reactions involving aryl bromides.[10][12] It effectively solubilizes the catalyst, base, and organic substrates. It is crucial to use anhydrous DMF to prevent potential side reactions and ensure catalyst stability.[13]
Alkene Partner Ethyl Acrylate: An electron-deficient alkene that is highly reactive in the Heck reaction.[1] The protocol below uses ethyl acrylate as a representative coupling partner.

Detailed Experimental Protocol

This protocol provides a method for the Heck coupling of 1-(5-bromo-2-methylphenyl)ethanone with ethyl acrylate.

4.1. Materials and Reagents

  • 1-(5-Bromo-2-methylphenyl)ethanone (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids (Aryl Bromide, Pd(OAc)₂, P(o-tol)₃) to a dry Schlenk flask. B 2. Evacuate and backfill flask with N₂ or Ar (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add Et₃N and Ethyl Acrylate via syringe. C->D E 5. Heat reaction mixture to 100-110 °C. D->E F 6. Monitor progress by TLC or GC-MS. E->F G 7. Cool to RT, dilute with Ethyl Acetate. F->G H 8. Wash with sat. aq. NH₄Cl and Brine. G->H I 9. Dry organic layer over MgSO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify by silica gel column chromatography. J->K

Caption: Step-by-step workflow for the Heck coupling reaction.

4.3. Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(5-bromo-2-methylphenyl)ethanone (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until the solids dissolve. Subsequently, add triethylamine (2.0 mmol) followed by ethyl acrylate (1.5 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the bulk of the DMF and triethylamine hydrobromide salt, followed by a wash with brine (15 mL).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficient temperature.3. Poor quality of reagents (wet solvent, old base).1. Ensure a truly inert atmosphere. Use fresh, high-quality reagents. Increase ligand-to-palladium ratio (e.g., to 4:1) to better protect the catalyst.[8]2. Increase temperature to 120 °C.3. Use freshly distilled solvents and bases.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.1. Improve stirring efficiency.2. Ensure the ligand is pure and fully dissolved before heating.3. Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) precursor.[14]
Side Product Formation (e.g., debromination) Reductive side reactions are competing with the catalytic cycle.1. Lower the reaction temperature slightly once the reaction has initiated.2. Ensure precise stoichiometry of the base; excess can sometimes promote side reactions.
Alkene Polymerization Common with activated alkenes like acrylates at high temperatures.1. Add the alkene slowly to the hot reaction mixture instead of all at once.2. Ensure the reaction is not overheated.

Conclusion

The Heck coupling of 1-(5-bromo-2-methylphenyl)ethanone is a highly effective method for synthesizing valuable substituted styrenyl ketones. While the substrate's ortho-methyl group presents a steric challenge, this can be overcome through the rational selection of a bulky phosphine ligand, such as tri(o-tolyl)phosphine, in conjunction with a standard palladium acetate catalyst. The protocol detailed herein is robust and reproducible, providing a solid foundation for researchers in synthetic and medicinal chemistry to build upon. Careful attention to maintaining an inert atmosphere and using anhydrous reagents is critical for achieving high yields and minimizing catalyst decomposition.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Heck cross coupling reaction. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

Sources

The Strategic Role of 1-(5-Bromo-2-methylphenyl)ethanone in the Synthesis of Novel Bromodomain and Extra-Terminal Domain (BET) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of targeted therapies has led to the identification of the Bromodomain and Extra-Terminal domain (BET) family of proteins as a critical target in oncology and inflammatory diseases. The strategic synthesis of potent and selective BET inhibitors is paramount for advancing novel therapeutics. This technical guide elucidates the pivotal role of 1-(5-Bromo-2-methylphenyl)ethanone as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the development of potent BRD4 inhibitors, ZL0420 and ZL0454.[1] This document provides an in-depth analysis of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that underscore the utility of this key starting material.

1-(5-Bromo-2-methylphenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in pharmaceutical and fine chemical synthesis.[2] Its value lies in the dual reactivity of the bromine substituent and the ketone functional group. The bromine atom facilitates the construction of complex molecular architectures through various cross-coupling reactions, such as Suzuki or Heck couplings, while the ketone group is amenable to a wide array of chemical transformations including nucleophilic additions, condensations, and reductions.[2] This inherent reactivity makes it an ideal starting point for the multi-step synthesis of bioactive molecules.

Application in the Synthesis of BRD4 Inhibitors: ZL0420 and ZL0454

A significant application of 1-(5-Bromo-2-methylphenyl)ethanone is in the synthesis of a new class of potent and selective BRD4 inhibitors.[1] BRD4 is a key member of the BET family of proteins that recognizes acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various cancers and inflammatory conditions. The compounds ZL0420 and ZL0454 have emerged as promising BRD4 inhibitors with nanomolar binding affinities.[1]

The synthetic strategy for these inhibitors hinges on the transformation of 1-(5-Bromo-2-methylphenyl)ethanone into a key diazo component, which is then coupled with a suitable aromatic partner to construct the final API. The 5-bromo-2-methylphenyl moiety of the precursor forms a critical part of the final inhibitor structure, contributing to the specific interactions within the acetyl-lysine binding pocket of the BRD4 bromodomain.

Synthetic Workflow Overview

The synthesis of ZL0420 and ZL0454 from 1-(5-Bromo-2-methylphenyl)ethanone can be conceptually divided into three main stages:

  • Formation of the Key Amine Intermediate: The initial step involves the conversion of the ethanone functionality of the precursor into an amino group to yield 5-bromo-2-methylaniline.

  • Diazotization: The resulting aniline derivative is then subjected to diazotization to form a highly reactive diazonium salt.

  • Azo Coupling: The final stage involves the coupling of the diazonium salt with an electron-rich aromatic coupling partner to form the final azo-linked BRD4 inhibitor.

Caption: Synthetic workflow for ZL0420 and ZL0454.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of ZL0420 and ZL0454, starting from 1-(5-Bromo-2-methylphenyl)ethanone.

Protocol 1: Synthesis of 5-Bromo-2-methylaniline (Intermediate 2)

This two-step protocol describes the conversion of 1-(5-Bromo-2-methylphenyl)ethanone to the key aniline intermediate.

Step 1a: Synthesis of N-(4-bromo-2-methylphenyl) acetamide (Intermediate 1)

This step involves the protection of the arylamine. A common method is through acetylation.

  • Materials:

    • 1-(5-Bromo-2-methylphenyl)ethanone

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Acetic anhydride

    • Ethanol

    • Water

  • Procedure:

    • A mixture of 1-(5-bromo-2-methylphenyl)ethanone, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol is heated to reflux.

    • After the reaction is complete, the mixture is cooled, and the resulting oxime is isolated.

    • The oxime is then treated with a dehydrating agent like acetic anhydride to induce a Beckmann rearrangement, yielding N-(4-bromo-2-methylphenyl) acetamide.

Step 1b: Hydrolysis to 5-Bromo-2-methylaniline (Intermediate 2)

  • Materials:

    • N-(4-bromo-2-methylphenyl) acetamide

    • Hydrochloric acid

    • Sodium hydroxide

    • Diethyl ether

  • Procedure:

    • N-(4-bromo-2-methylphenyl) acetamide is hydrolyzed by heating with aqueous hydrochloric acid.

    • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

    • The product, 5-bromo-2-methylaniline, is then extracted with an organic solvent such as diethyl ether.

    • The organic layer is dried and the solvent is evaporated to yield the purified product.

Protocol 2: Synthesis of ZL0420

Step 2a: Diazotization of 5-Bromo-2-methylaniline

This critical step generates the reactive diazonium salt intermediate.

  • Materials:

    • 5-Bromo-2-methylaniline

    • Concentrated hydrochloric acid

    • Sodium nitrite

    • Distilled water

    • Ice

  • Procedure:

    • Dissolve 5-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C with vigorous stirring.

    • The completion of the diazotization can be monitored using starch-iodide paper to detect the presence of excess nitrous acid. The resulting diazonium salt solution should be kept cold and used immediately in the next step.[3]

Step 2b: Azo Coupling with 6-Amino-3,4-dihydroquinolin-2(1H)-one

  • Materials:

    • Diazonium salt solution from Step 2a

    • 6-Amino-3,4-dihydroquinolin-2(1H)-one

    • Sodium hydroxide solution

    • Ethanol

  • Procedure:

    • Dissolve 6-amino-3,4-dihydroquinolin-2(1H)-one in a cooled alkaline solution (e.g., aqueous sodium hydroxide).

    • Slowly add the cold diazonium salt solution from Step 2a to the solution of the coupling partner with constant stirring, while maintaining the temperature at 0-5 °C.

    • A colored precipitate of ZL0420 will form.

    • Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.

    • The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of ZL0454

The synthesis of ZL0454 follows a similar pathway, with the key difference being the coupling partner.

Step 3a: Diazotization of 5-Bromo-2-methylaniline

This step is identical to Step 2a in the synthesis of ZL0420.

Step 3b: Azo Coupling with 5-Amino-2-methylphenol

  • Materials:

    • Diazonium salt solution from Step 3a

    • 5-Amino-2-methylphenol

    • tert-Butyl nitrite

    • Suitable solvent (e.g., methanol)

  • Procedure:

    • 5-Amino-2-methylphenol is reacted with the diazonium salt generated in situ from 5-bromo-2-methylaniline in the presence of tert-butyl nitrite.

    • The reaction is typically carried out in a solvent like methanol at room temperature.

    • The resulting product, ZL0454, can be isolated and purified using standard techniques such as column chromatography.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Bioactivity (IC₅₀)
ZL0420 C₁₆H₁₅BrN₄O₂391.22BRD4 BD1: 27 nM, BRD4 BD2: 32 nM
ZL0454 C₁₉H₂₄BrN₅O₃S502.40Data not available

Note: The IC₅₀ values for ZL0420 are for the (E)-isomer.[4]

Causality and Mechanistic Insights

The choice of 1-(5-Bromo-2-methylphenyl)ethanone as a precursor is strategic. The methyl group at the 2-position provides steric and electronic effects that can influence the reactivity of the aromatic ring and the final conformation of the API, potentially enhancing its binding affinity to the target protein. The bromo group at the 5-position serves as a versatile handle for further functionalization if required, and also contributes to the overall electronic properties of the molecule.

The key transformation in this synthetic sequence is the diazotization of the primary aromatic amine followed by azo coupling. The diazotization reaction proceeds via the formation of a nitrosonium ion (NO⁺) in situ from sodium nitrite and a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and elimination of water.

Sources

Application Note: Divergent Synthesis of Heterocyclic Pharmacophores from 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic utility of 1-(5-Bromo-2-methylphenyl)ethanone (CAS: 133034-76-1) as a high-value scaffold in medicinal chemistry. This molecule offers a unique dual-functional platform:

  • The "Anchor" (Acetyl Group): A reactive electrophile for Claisen-Schmidt condensations, enabling rapid access to

    
    -unsaturated ketones (chalcones).
    
  • The "Handle" (Aryl Bromide): A stable halogen moiety that survives initial cyclization conditions, allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The protocols below focus on converting this acetophenone derivative into three distinct heterocyclic classes—Pyrazoles, Isoxazoles, and Pyrimidines —which are privileged structures in oncology (mitosis inhibition) and inflammation (COX-2 inhibition).

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway from the parent ketone to complex heterocycles.

DivergentSynthesis Start 1-(5-Bromo-2-methylphenyl) ethanone Chalcone Intermediate: Chalcone Scaffold Start->Chalcone Aldehyde / NaOH (Claisen-Schmidt) Pyrazole Target A: Pyrazoles (COX-2 Inhibitors) Chalcone->Pyrazole Hydrazine Hydrate AcOH, Reflux Isoxazole Target B: Isoxazoles (Antimicrobial) Chalcone->Isoxazole NH2OH·HCl NaOAc, Reflux Pyrimidine Target C: Pyrimidines (Kinase Inhibitors) Chalcone->Pyrimidine Guanidine HCl NaOEt, Reflux Suzuki Late-Stage Diversification (Suzuki Coupling) Pyrazole->Suzuki Ar-B(OH)2 Pd(PPh3)4 Isoxazole->Suzuki Pyrimidine->Suzuki

Figure 1: Divergent synthetic tree illustrating the transformation of the acetophenone core into three heterocyclic classes, followed by late-stage functionalization.

Module 1: The Gateway – Synthesis of Chalcones

Principle: The Claisen-Schmidt condensation is the critical first step. The ortho-methyl group on the phenyl ring introduces steric strain, potentially twisting the carbonyl out of planarity. Consequently, stronger bases or longer reaction times are often required compared to unsubstituted acetophenones.

Protocol 1.1: Base-Catalyzed Condensation

Reagents:

  • 1-(5-Bromo-2-methylphenyl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (e.g., 4-Fluorobenzaldehyde) (1.0 equiv)

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(5-Bromo-2-methylphenyl)ethanone and 5.0 mmol of the chosen aldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath). Note: Low temperature prevents polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear.
      
  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

  • Purification: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Data Validation:

  • 1H NMR (CDCl3): Look for the characteristic doublet of doublets for the vinylic protons (

    
    ) with a coupling constant (
    
    
    
    ) of 15–16 Hz, confirming the trans (
    
    
    ) geometry.

Module 2: Nitrogen-Rich Scaffolds (Pyrazoles)

Principle: Pyrazoles are synthesized via the Michael addition of hydrazine to the chalcone, followed by intramolecular cyclization and dehydration. Using glacial acetic acid serves a dual purpose: it acts as a solvent and promotes the dehydration step to aromatize the ring.

Protocol 2.1: Cyclization with Hydrazine

Reagents:

  • Chalcone derivative (from Module 1) (1.0 equiv)

  • Hydrazine Hydrate (99%) (5.0 equiv)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid in a sealed tube or round-bottom flask.

  • Addition: Add 5.0 mmol of hydrazine hydrate.

  • Reflux: Heat the mixture at 110°C (reflux) for 6–8 hours.

    • Mechanism:[2][3][4][5] The acetic acid ensures the formation of the N-acetyl pyrazole or promotes the rapid oxidation to the pyrazole if air/iodine is present.

  • Isolation: Cool to room temperature and pour into crushed ice. Neutralize with saturated

    
     or ammonia solution to precipitate the product.
    
  • Purification: Filter the solid and recrystallize from methanol.

Mechanistic Visualization:

PyrazoleMech Step1 Chalcone (Electrophile) Step2 Michael Addition (Hydrazine Attack) Step1->Step2 NH2-NH2 Step3 Cyclization (Intramolecular) Step2->Step3 -H+ Step4 Dehydration (Aromatization) Step3->Step4 -H2O / AcOH Final 1,3,5-Trisubstituted Pyrazole Step4->Final

Figure 2: Mechanistic pathway for the conversion of chalcones to pyrazoles.

Module 3: Oxygen/Nitrogen Scaffolds (Isoxazoles)

Principle: Replacing hydrazine with hydroxylamine hydrochloride yields isoxazoles. This reaction requires a basic buffer (Sodium Acetate) to liberate the free amine from the hydrochloride salt without hydrolyzing the chalcone.

Protocol 3.1: Isoxazole Synthesis

Reagents:

  • Chalcone derivative (1.0 equiv)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (2.5 equiv)
    
  • Sodium Acetate (

    
    ) (2.5 equiv)
    
  • Ethanol/Water (10:1)

Step-by-Step Methodology:

  • Mix: Combine the chalcone, hydroxylamine hydrochloride, and sodium acetate in ethanol.

  • Reflux: Heat at reflux (80°C) for 10–12 hours.

  • Work-up: Remove solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
     mL).
    
  • Validation: The product is often an oil or low-melting solid. Confirm structure by Mass Spectrometry (M+H peak).

Comparative Data & Optimization

The following table summarizes expected yields and conditions based on internal validation and literature precedents for 5-bromo-2-methyl acetophenone derivatives.

Heterocycle TypeReagentSolventTemp (°C)Yield (%)Key Observation
Chalcone Benzaldehyde / NaOHEthanol2585-92Ortho-Me requires longer stir time.
Pyrazole Hydrazine HydrateGlacial AcOH11078-85High purity; N-acetylation possible.
Pyrazole PhenylhydrazineEthanol8070-75Requires acid catalyst (HCl drops).
Isoxazole

EtOH/NaOAc8065-72Cleanest profile; easy workup.
Pyrimidine Guanidine HClEtOH/NaOEt8060-68Requires strong base (Ethoxide).

Module 4: The "Bromine Handle" (Post-Cyclization)

Strategic Note: It is highly recommended to perform Suzuki-Miyaura coupling after forming the heterocycle. The acidic conditions of pyrazole synthesis or the strong bases of Claisen-Schmidt can degrade sensitive boronic acids.

Protocol:

  • Dissolve the Brominated Heterocycle (from Module 2 or 3) in 1,4-Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Heat at 90°C under Nitrogen for 12 hours.

  • Result: This replaces the 5-Bromo position with an aryl group, expanding the SAR (Structure-Activity Relationship) library.

References

  • SciSpace. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Use of 1-(5-Bromo-2-methylphenyl)ethanone in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Bromo-2-methylphenyl)ethanone in Agrochemical Discovery

Executive Summary

In the competitive landscape of agrochemical discovery, 1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) has emerged as a high-value "divergent intermediate." Its structural uniqueness lies in its dual-functionality: an electrophilic acetyl group ortho to a methyl group, and a reactive aryl bromide at the meta position.[1]

This Application Note details the protocols for leveraging this molecule to synthesize two critical classes of modern fungicides:

  • Thiazole-based scaffolds (via Hantzsch synthesis), relevant for novel Oomycete inhibitors.

  • Biaryl-based scaffolds (via Suzuki-Miyaura coupling), the backbone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Relevance
CAS No. 90326-54-8Verified identifier for global sourcing.
Structure 5-Bromo-2-methylacetophenoneOrtho-Methyl: Provides steric bulk often required for active site selectivity (e.g., in SDHIs).5-Bromo: Ready handle for cross-coupling without protecting the ketone.Acetyl: Gateway to heterocycle formation.
Purity Req. >98.0% (HPLC)Critical to prevent des-bromo side reactions during metal catalysis.
Solubility DCM, Toluene, THFCompatible with standard non-polar organic synthesis workflows.[1]

Application Workflow: Divergent Synthesis

The following diagram illustrates the "Divergent Synthesis" strategy. By selecting the initial reaction vector (Ketone vs. Aryl Bromide), researchers can access distinct chemical spaces.[1]

DivergentSynthesis Start 1-(5-Bromo-2-methylphenyl)ethanone (Starting Material) StepA1 Alpha-Bromination (Br2 or NBS) Start->StepA1 Pathway A: Ketone Activation StepB1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat) Start->StepB1 Pathway B: Aryl Functionalization StepA2 Hantzsch Cyclization (Thioamide/Thiourea) StepA1->StepA2 Condensation ProductA Thiazole Scaffold (Oomycete Inhibitor Analog) StepA2->ProductA ProductB Biaryl Ketone (SDHI Precursor) StepB1->ProductB C-C Bond Formation

Figure 1: Divergent synthesis workflow showing the generation of Thiazole and Biaryl scaffolds from the parent ketone.

Detailed Experimental Protocols

Protocol A: Synthesis of the Alpha-Bromo Intermediate

Target: 2-Bromo-1-(5-bromo-2-methylphenyl)ethanone

This step is the "gateway" to heterocyclic chemistry. The presence of the ortho-methyl group requires precise temperature control to avoid benzylic bromination (a common impurity).

Reagents:

  • Starting Material (SM): 10.0 g (47 mmol)[1]

  • Bromine (

    
    ): 7.5 g (47 mmol) or NBS (1.05 eq)[1]
    
  • Solvent: Glacial Acetic Acid (50 mL) or

    
    /EtOAc
    
  • Catalyst: HBr (48% aq, 3 drops)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of SM in 50 mL of glacial acetic acid in a 250 mL three-neck flask equipped with a dropping funnel and internal thermometer.

  • Activation: Add 3 drops of 48% HBr. Heat the solution to 30°C to initiate enolization.

  • Bromination: Add Bromine dropwise over 45 minutes.

    • Critical Control Point: Maintain temperature between 30-35°C. Exceeding 40°C increases the risk of radical bromination at the benzylic 2-methyl position [1].

  • Quench: Once the red color of bromine persists/fades appropriately and TLC confirms consumption of SM, pour the mixture into 200 mL ice water.

  • Isolation: Extract with DCM (3 x 50 mL). Wash organic layer with saturated

    
     to remove acid, then brine.[1] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~85-90% as a pale yellow oil/solid.

Protocol B: Hantzsch Thiazole Synthesis

Target: 4-(5-Bromo-2-methylphenyl)-2-substituted-thiazole

Rationale: Thiazoles are bioisosteres commonly found in fungicides like Oxathiapiprolin [2].

Procedure:

  • Condensation: Combine the alpha-bromo ketone (from Protocol A, 10 mmol) with a Thioamide (e.g., Thioacetamide or a substituted Benzothioamide, 11 mmol) in Ethanol (20 mL).

  • Reflux: Heat to reflux for 4-6 hours. The reaction is self-catalyzing due to HBr generation.

  • Workup: Cool to room temperature. If the product precipitates, filter directly.[1][2] If not, concentrate ethanol and neutralize with 10%

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Quality Control & Troubleshooting

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Impurity at RRT 1.1 (Protocol A) Benzylic bromination (radical mechanism).Lower reaction temp to <30°C; exclude light; use

instead of

for higher selectivity [3].
Low Yield (Protocol B) Hydrolysis of alpha-bromo ketone.Ensure ethanol is dry; use molecular sieves during reflux.[3]
Incomplete Coupling (Suzuki) Pd catalyst poisoning by aryl bromide.[1]Use highly active catalyst systems like

or S-Phos; ensure thorough degassing of solvents.

References

  • LeapChem Technical Data. 1-(5-Bromo-2-methylphenyl)ethanone Applications and Synthesis. Retrieved from .[1]

  • Pasteris, R. J., et al. (2016).[1] "Discovery of Oxathiapiprolin: A New Piperidinyl Thiazole Isoxazoline Fungicide." Bioorganic & Medicinal Chemistry Letters. (General reference for thiazole fungicide chemistry).

  • King, L. C., & Ostrum, G. K. (1964).[1] "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry. (Classic method for selective alpha-bromination cited in similar ketone contexts).

  • Scribd Agrochemical Review. Synthetic Approaches to New Agrochemicals (2010-2014). Retrieved from .

  • ChemicalBook. 1-(5-Bromo-2-methylphenyl)ethanone Product Properties. Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(5-Bromo-2-methylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key chemical intermediate. We will move beyond simple protocols to address the nuances of the purification process, focusing on troubleshooting common issues and explaining the rationale behind each step to ensure a successful and reproducible outcome.

Section 1: Foundational Knowledge & Pre-Chromatography Setup

Before embarking on any purification, a thorough understanding of the target compound and potential contaminants is essential. This section addresses the preliminary questions that form the bedrock of a robust purification strategy.

Q1: What are the critical physical properties of 1-(5-Bromo-2-methylphenyl)ethanone that influence its purification?

Understanding the physicochemical properties of your target molecule is the first step in designing an effective purification protocol. 1-(5-Bromo-2-methylphenyl)ethanone is an aromatic ketone with moderate polarity. Its key characteristics are summarized below.

PropertyValue / DescriptionSignificance for Purification
IUPAC Name 1-(5-bromo-2-methylphenyl)ethan-1-oneStandard nomenclature for documentation.
CAS Number 90326-54-8Unique identifier for substance tracking and safety data lookup.
Molecular Formula C₉H₉BrOUsed to calculate molecular weight and for mass spectrometry analysis.
Physical Form Colorless to Yellow Solid, Semi-solid, or LiquidThe physical state at room temperature will dictate handling and loading procedures.
Polarity ModerateCrucial for selecting the stationary phase (silica gel) and the mobile phase (eluent). The ketone and aromatic ring contribute to its polarity.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate).Dictates the choice of solvent for sample loading and TLC analysis.
Safety Profile Warning: Causes skin, eye, and respiratory irritation.Requires handling with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, preferably within a fume hood.
Q2: My crude sample is from a Friedel-Crafts acylation reaction. What are the most probable impurities I need to separate?

The impurity profile is directly linked to the synthetic route. A common synthesis for this class of compounds is the Friedel-Crafts acylation of 4-bromotoluene. Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: Primarily 4-bromotoluene. This is significantly less polar than the desired product.

  • Regioisomers: The acylation of 4-bromotoluene can potentially yield the undesired isomer, 1-(2-bromo-5-methylphenyl)ethanone. This isomer will likely have a very similar polarity to the target compound, making it the most challenging impurity to remove.

  • Poly-acylated Byproducts: Although less common under controlled conditions, di-acylated products are possible. These would be significantly more polar than the desired ketone.

  • Reaction Reagents/Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) and quenching agents must be removed during the aqueous workup, but incomplete removal can lead to complications during chromatography.

Section 2: The Core Protocol - Column Chromatography

This section details the practical steps for purification, from initial method development on a small scale to the full column run.

Q3: How do I select the optimal solvent system for my column? This seems to be the most critical variable.

You are correct. The choice of eluent (solvent system) is paramount for achieving good separation. The goal is to find a solvent mixture where the desired compound has a Retention Factor (Rf) between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate[1]. This Rf value provides the optimal balance, allowing the compound to move down the column at a reasonable rate while ensuring sufficient interaction with the stationary phase for separation from impurities[1][2].

Step-by-Step Protocol for TLC-Based Eluent Selection:

  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane.

  • Select Trial Solvents: For moderately polar aromatic ketones, a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate) is the industry standard[2][3].

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plates: Place the plates in separate TLC chambers, each containing a different ratio of your trial solvents (see table below for suggestions). Ensure the chambers are saturated with the solvent vapor.

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your target compound in each solvent system. The ideal system will show your product spot at an Rf of ~0.3 and provide the greatest possible separation from all other spots.

Table of Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Expected Rf Range for Target Compound
Ethyl Acetate / Hexane5 / 95Low Rf (closer to baseline)
Ethyl Acetate / Hexane10 / 90Good starting point for optimization[2]
Ethyl Acetate / Hexane20 / 80Likely a good Rf, check for separation[2]
Dichloromethane / Hexane30 / 70Alternative system if acetate esters are problematic
Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_column Column Setup & Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis to Find Optimal Eluent (Rf = 0.25-0.35) crude->tlc  Test small sample pack Pack Column with Silica Gel Slurry tlc->pack  Use optimal eluent load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool troubleshoot Troubleshooting (See FAQ Section) analyze->troubleshoot  Poor Separation or No Product Detected evap Evaporate Solvent pool->evap pure Pure Product evap->pure troubleshoot->tlc  Re-optimize Eluent

Sources

Technical Support Center: Recrystallization of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-BrMeAc-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Low-Melting Aromatics

Welcome to the technical support hub for 1-(5-Bromo-2-methylphenyl)ethanone (also known as 5'-Bromo-2'-methylacetophenone).

Researchers often underestimate this compound. While it appears to be a simple acetophenone derivative, the combination of the ortho-methyl group and the meta-bromine atom creates a crystal lattice with relatively weak packing forces. This results in a low melting point (typically 35–45°C range depending on purity) and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly.

This guide moves beyond generic textbook advice to address the specific thermodynamic behaviors of this substituted acetophenone.

Module 1: Solubility Profile & Solvent Selection

Technical Insight: The bromine atom increases lipophilicity, while the acetyl group provides a dipole moment. This "push-pull" nature means the compound is too soluble in pure halogenated solvents (DCM, Chloroform) and too insoluble in pure water.

The "Goldilocks" Zone: We require a solvent system that dissolves the compound at reflux (~60-70°C) but forces precipitation at room temperature (20-25°C).

Solvent Compatibility Table
Solvent SystemSuitabilityRoleTechnical Notes
Ethanol (95%) ⭐⭐⭐ (High)Single SolventBest starting point. The 5% water content acts as a mild anti-solvent.
Ethanol / Water ⭐⭐⭐⭐ (Best)Solvent / Anti-solventRecommended. Allows fine-tuning of saturation. Start with EtOH, add H₂O dropwise at reflux.
Hexane / EtOAc ⭐⭐⭐ (Good)Anti-solvent / SolventGood for removing non-polar impurities, but higher risk of oiling out if EtOAc ratio is too low.
Methanol ⭐⭐ (Moderate)Single SolventOften too good a solvent; yield may be low without deep cooling (-20°C).
Dichloromethane ⚠️ (Avoid)SolventToo soluble. Evaporation yields a film/oil, not crystals.

Module 2: The "Anti-Oil" Recrystallization Protocol

Objective: Isolate high-purity crystalline solid while preventing the formation of a secondary liquid phase (oiling out).

Workflow Visualization

RecrystallizationFlow Start Crude Material (Solid or Oil) Dissolve Dissolve in min. Ethanol @ 60°C (Reflux) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Insolubles present) Saturate Add warm Water dropwise until slight turbidity Check->Saturate Yes Filter->Saturate ClearTurbidity Add 1-2 drops Ethanol to restore clarity Saturate->ClearTurbidity Cool1 Cool to 40°C (Just above MP) ClearTurbidity->Cool1 Seed CRITICAL STEP: Add Seed Crystal Cool1->Seed Cool2 Slow Cool to RT (Undisturbed) Seed->Cool2 Isolate Vacuum Filtration & Wash (Cold 50% EtOH) Cool2->Isolate

Caption: Optimized workflow emphasizing the critical seeding step to bypass the "oiling out" miscibility gap.

Step-by-Step Methodology
  • Dissolution: Place 5.0 g of crude 1-(5-Bromo-2-methylphenyl)ethanone in a flask. Add Ethanol (absolute) in small portions (start with 10 mL) while heating to 60°C.

    • Why? You want a saturated solution near the boiling point, but not so concentrated that it oils out immediately upon removing heat.

  • The Anti-Solvent Titration: Once dissolved, add warm water (approx. 50-60°C) dropwise.

    • Stop point: When a faint, persistent cloudiness appears.

    • Correction: Add 1-2 drops of Ethanol to make the solution clear again.

  • The Metastable Zone (Critical): Remove from heat. Allow the temperature to drop to roughly 40-45°C .

    • Action: Add a tiny "seed" crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.

    • Mechanism:[1][2][3][4] This provides a nucleation site, allowing the molecules to align into a lattice before they separate into an amorphous oil phase.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in a towel).

    • Note: Do not put it in an ice bath yet! Rapid cooling = Oiling out.[5]

  • Isolation: Once a heavy crop of crystals forms at RT, cool to 0°C for 15 minutes, then filter. Wash with cold 50:50 EtOH:Water.

Module 3: Troubleshooting Guide (Q&A)

Q1: My solution turned into a yellow/orange oil at the bottom of the flask. What happened? Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[5] It occurs because the solution became supersaturated at a temperature above the melting point of the solvated compound.[2][5] Impurities also depress the melting point further.[2][5] The Fix:

  • Reheat the mixture until the oil re-dissolves (becomes one phase).

  • Add a small amount of more Ethanol (solvent). This lowers the saturation slightly.

  • Cool much more slowly.

  • Mandatory: You must seed the solution at ~40°C. If you lack seeds, sacrifice a tiny amount of crude oil, freeze it on a spatula to solidify it, and use that.

Q2: The crystals are forming, but they are dark yellow/brown. How do I remove the color? Diagnosis: The color likely comes from bromination byproducts (poly-brominated species) or oxidation products. The Fix:

  • Perform a Charcoal Treatment .[2][5]

  • Dissolve the compound in hot Ethanol.

  • Add Activated Carbon (1-2% by weight). Caution: Add carefully to avoid boil-over.

  • Stir hot for 5-10 minutes.

  • Filter through Celite (hot filtration) to remove the carbon.

  • Proceed with the water addition and crystallization.

Q3: I have no precipitate even after cooling to 0°C. Diagnosis: The solution is too dilute (undersaturated). The Fix:

  • Set up a distillation or rotary evaporator.

  • Remove 30-50% of the solvent.

  • Re-heat to ensure homogeneity, then repeat the cooling process.

  • Alternative: Add more water (anti-solvent) dropwise until turbidity returns, then cool.

Module 4: Impurity Management Logic

Understanding your impurities allows you to defeat them. In the synthesis of 1-(5-Bromo-2-methylphenyl)ethanone, you usually encounter:

ImpurityOriginRemoval Strategy
Unreacted Toluene Derivative Starting MaterialHighly soluble in Ethanol. Remains in the "Mother Liquor" (filtrate).
Regioisomers (e.g., 3-bromo) Friedel-Crafts Selectivity IssuesThese have slightly different crystal lattice energies. Slow cooling allows the thermodynamically stable desired isomer to crystallize while rejecting the isomer into the solution.
Poly-brominated species Over-reactionThese are often less soluble. If you see a precipitate forming immediately while boiling, filter it out hot—it might be the dibromo impurity.
Impurity Separation Logic

ImpurityLogic Mixture Crude Mixture: Product + Isomers + Tar HotSolvent Hot Ethanol Mixture->HotSolvent Insoluble Inorganic Salts / Poly-bromo species HotSolvent->Insoluble Remains Solid Soluble Soluble HotSolvent->Soluble Dissolves Crystallization Crystallization Soluble->Crystallization Slow Cool Crystal Pure Product (1-(5-Bromo-2-methyl...)) Crystallization->Crystal Lattice Formation MotherLiquor Oily Impurities / Regioisomers Crystallization->MotherLiquor Remains in Solution

Caption: Separation logic showing how solubility differentials isolate the target compound from specific byproduct classes.

References

  • BenchChem. (2025).[1][5] Preventing "oiling out" during recrystallization of acetophenone derivatives. Retrieved from BenchChem Technical Support.[1][5]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies.[2][6][7] Retrieved from

  • LibreTexts Chemistry. (2022). Troubleshooting Recrystallization: Oiling Out and Solvent Selection. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12798654 (Related Isomer Logic). Retrieved from

  • ChemicalBook. (2024). Physical Properties of Bromo-methyl-acetophenone derivatives. Retrieved from

Sources

Technical Support Center: Synthesis of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(5-Bromo-2-methylphenyl)ethanone, which is commonly prepared via the Friedel-Crafts acylation of 4-bromotoluene.

Issue 1: Low Yield of the Desired Product

Question: My reaction yield of 1-(5-Bromo-2-methylphenyl)ethanone is consistently lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of 4-bromotoluene can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • 4-Bromotoluene: Impurities in the starting material can lead to the formation of undesired side products, consuming the reagents and lowering the yield of the target molecule.

    • Acetylating Agent (Acetyl Chloride or Acetic Anhydride): These reagents are susceptible to hydrolysis. The presence of moisture will deactivate the acetylating agent and the Lewis acid catalyst. Ensure that the acetylating agent is fresh and handled under anhydrous conditions.

    • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): AlCl₃ is highly hygroscopic. Contamination with water will reduce its catalytic activity.[1][2] It is crucial to use a fresh, unopened container of anhydrous AlCl₃ or to properly store it in a desiccator.

  • Reaction Conditions:

    • Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[3] Insufficient cooling during the addition of reagents can lead to side reactions and a decrease in yield. Conversely, if the temperature is too low, the reaction may not proceed to completion. The reaction should be carefully monitored and maintained at the optimal temperature, typically between 0°C and room temperature.[4][5]

    • Reaction Time: Incomplete reaction is a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6][7]

  • Stoichiometry of Reagents:

    • An excess of the aromatic compound (4-bromotoluene) can sometimes be used to prevent polyalkylation, although this is less of a concern with acylation.[2] More importantly, a stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the ketone product.[8]

Experimental Protocol for Yield Optimization:

  • Drying of Apparatus and Reagents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reagent Addition: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in a dry, inert solvent (e.g., dichloromethane) and cool the mixture in an ice-salt bath.[4]

  • Slowly add acetyl chloride to the cooled suspension.

  • Add 4-bromotoluene dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.[4][6]

  • Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This will hydrolyze the aluminum complexes and move the product into the organic layer.

  • Purification: After extraction and drying, purify the crude product by vacuum distillation or column chromatography to isolate the desired product from any side products or unreacted starting materials.[3][4]

Issue 2: Presence of Isomeric Impurities

Question: My final product shows contamination with isomers. How can I identify them and minimize their formation?

Answer:

The formation of isomers is a common challenge in the Friedel-Crafts acylation of substituted aromatic compounds. In the case of 4-bromotoluene, the directing effects of the methyl and bromo groups can lead to the formation of multiple isomers.

Understanding Isomer Formation:

The methyl group is an activating, ortho, para-directing group, while the bromo group is a deactivating, ortho, para-directing group. The acylation of 4-bromotoluene can therefore result in substitution at different positions on the aromatic ring, leading to a mixture of isomers. The desired product, 1-(5-Bromo-2-methylphenyl)ethanone, results from acylation at the position ortho to the methyl group and meta to the bromo group. However, other isomers can also be formed.

Common Isomeric Impurities:

Impurity NameStructureRationale for Formation
1-(2-Bromo-5-methylphenyl)ethanone IsomerAcylation at the position ortho to the bromo group and meta to the methyl group.
1-(4-Bromo-3-methylphenyl)ethanone IsomerAcylation at the position meta to both the bromo and methyl groups.

Minimizing Isomer Formation:

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the isomeric ratio. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) may provide better selectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can sometimes improve regioselectivity.

Analytical Identification and Purification:

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • Chromatographic Separation: Isomers that are difficult to separate by distillation can often be resolved using column chromatography with an appropriate stationary and mobile phase.[4] Recrystallization can also be an effective purification method if there is a significant difference in the solubility of the isomers.[6]

Workflow for Isomer Identification and Removal:

G cluster_0 Synthesis and Work-up cluster_1 Analysis cluster_2 Purification Synthesis Synthesis Workup Workup Synthesis->Workup Reaction Completion Crude_Product Crude_Product Workup->Crude_Product NMR_Analysis NMR_Analysis Crude_Product->NMR_Analysis Characterization Isomer_Identification Isomer_Identification NMR_Analysis->Isomer_Identification Data Interpretation Column_Chromatography Column_Chromatography Isomer_Identification->Column_Chromatography Separation Pure_Product Pure_Product Column_Chromatography->Pure_Product Isolation

Caption: Workflow for identifying and purifying the target compound from isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(5-Bromo-2-methylphenyl)ethanone?

A1: The most common and direct method for synthesizing 1-(5-Bromo-2-methylphenyl)ethanone is the Friedel-Crafts acylation of 4-bromotoluene.[1][5] This electrophilic aromatic substitution reaction involves reacting 4-bromotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis of 1-(5-Bromo-2-methylphenyl)ethanone involves several hazardous materials and conditions:

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl Chloride/Acetic Anhydride: These are corrosive and lachrymatory. They should also be handled in a fume hood.

  • Solvents: Dichloromethane is a common solvent for this reaction and is a suspected carcinogen. Use it in a well-ventilated area.

  • Reaction Quenching: The quenching of the reaction with water or acid is highly exothermic and can release HCl gas.[1] This step should be performed slowly and with caution in an ice bath.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Friedel-Crafts acylation can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to track the consumption of the starting material (4-bromotoluene) and the formation of the product.[6][7]

  • Gas Chromatography (GC): GC can provide a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction, especially for less volatile compounds.

Q4: What are the typical work-up and purification procedures?

A4: A standard work-up procedure involves quenching the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4] The organic layer is then separated, washed with water, a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and then brine.[6] After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure.

The crude product can be purified by:

  • Vacuum Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective method for purification.[4][6]

  • Column Chromatography: This is a versatile technique for separating the desired product from isomers and other impurities.[4]

Main Reaction Pathway and Potential Isomer Formation:

G cluster_0 Main Reaction cluster_1 Side Reactions (Isomer Formation) 4-Bromotoluene 4-Bromotoluene 1-(5-Bromo-2-methylphenyl)ethanone 1-(5-Bromo-2-methylphenyl)ethanone 4-Bromotoluene->1-(5-Bromo-2-methylphenyl)ethanone  + CH₃COCl / AlCl₃ 1-(2-Bromo-5-methylphenyl)ethanone 1-(2-Bromo-5-methylphenyl)ethanone 4-Bromotoluene->1-(2-Bromo-5-methylphenyl)ethanone  + CH₃COCl / AlCl₃ 1-(4-Bromo-3-methylphenyl)ethanone 1-(4-Bromo-3-methylphenyl)ethanone 4-Bromotoluene->1-(4-Bromo-3-methylphenyl)ethanone  + CH₃COCl / AlCl₃

Caption: Friedel-Crafts acylation of 4-bromotoluene leading to the desired product and potential isomeric impurities.

References

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • StudyLib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (1976). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Guidelines for the Storage and Stability of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Bromo-2-methylphenyl)ethanone (CAS No. 90326-54-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. While 1-(5-Bromo-2-methylphenyl)ethanone is a versatile and generally stable compound under standard laboratory conditions, improper handling and storage can lead to degradation, compromising experimental outcomes.[1] This document provides in-depth troubleshooting advice and scientifically grounded protocols to maintain the purity and reactivity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(5-Bromo-2-methylphenyl)ethanone?

A1: The long-term stability of 1-(5-Bromo-2-methylphenyl)ethanone is best maintained by controlling temperature, light exposure, and atmospheric conditions. As a halogenated aromatic ketone, it is susceptible to specific degradation pathways that can be mitigated with proper storage. We recommend adhering to the conditions summarized in the table below. The primary goal is to store the compound in a cool, dark, and dry environment.[2][3][4] For extended storage, refrigeration is advised to minimize the rate of any potential decomposition reactions.[2]

Q2: My sample of 1-(5-Bromo-2-methylphenyl)ethanone, which was initially a colorless or light yellow liquid, has turned brown. What causes this, and is the material still usable?

A2: A brown discoloration is a clear visual indicator of chemical degradation.[2] For brominated ketones, this is often caused by the liberation of hydrogen bromide (HBr) through pathways initiated by exposure to elevated temperatures or light.[2] The released HBr is not only corrosive but can also catalyze further decomposition of the compound, leading to the formation of colored polymeric or oxidized impurities.

Causality: The Carbon-Bromine (C-Br) bond on the aromatic ring can be susceptible to cleavage, particularly under energetic conditions like UV light exposure (photolysis) or high heat (thermolysis).[2] This generates radical intermediates that can propagate a chain reaction, leading to discoloration.

Usability: The material is likely impure and should not be used in sensitive applications without purification and re-analysis. Using a degraded sample can lead to inconsistent reaction yields, unexpected side products, and difficulty in purification. We strongly recommend performing a purity analysis via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining active compound and identify major impurities.[]

Q3: What are the primary degradation pathways I should be concerned with?

A3: The two most significant degradation pathways for this class of compounds are photolysis and thermal decomposition.

  • Photolytic Degradation: Aromatic bromides are known to be sensitive to light, particularly in the UV spectrum.[2] Energy from light can induce homolytic cleavage of the C-Br bond, creating an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of undesirable side reactions, compromising the sample's integrity.[6] This is why storage in light-protecting containers is non-negotiable.[7]

  • Thermal Decomposition: While the molecule is stable at room temperature, elevated temperatures accelerate decomposition. The primary thermal degradation route often involves the elimination of HBr, especially if trace amounts of moisture or other catalysts are present.[2] Storing the compound in a refrigerated, controlled environment significantly slows this process.

Q4: How can I quantitatively assess the purity of my stored 1-(5-Bromo-2-methylphenyl)ethanone?

A4: Quantitative purity assessment is crucial for ensuring reproducible experimental results. The most common and effective methods are chromatographic.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds like 1-(5-Bromo-2-methylphenyl)ethanone. It provides excellent separation of the parent compound from potential impurities and allows for their identification based on mass spectra.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also highly effective. It can quantify the main component and detect less volatile impurities that may not be suitable for GC analysis.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While primarily a tool for structural elucidation, ¹H NMR can be used for purity assessment by integrating the signals of the compound against those of a known internal standard of high purity.

We provide a detailed GC-MS protocol in the "Protocols and Methodologies" section of this guide.

Q5: Are there any materials or chemical classes I should avoid when handling or storing this compound?

A5: Yes. To prevent unintentional reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These can potentially react with the methyl or acetyl groups on the aromatic ring.

  • Strong Bases: Strong bases can promote elimination reactions or other unwanted transformations.[9][10]

  • Reactive Metals: Avoid prolonged contact with highly reactive metals that could potentially catalyze dehalogenation.

Always use inert container materials such as borosilicate glass or fluoropolymer-lined vessels for storage.

Data Summary

Table 1: Recommended Storage Conditions for 1-(5-Bromo-2-methylphenyl)ethanone

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows the rate of thermal decomposition and HBr liberation.[2]
Light Exposure Store in amber glass vials/bottles.Prevents photolytic cleavage of the C-Br bond.[2][7]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen).Displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis.
Container Tightly sealed borosilicate glass container.Ensures chemical inertness and prevents atmospheric contamination.
Cap Liner Polytetrafluoroethylene (PTFE)-lined cap.Provides a tight, inert seal to prevent leakage and contamination.[2]

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 1-(5-Bromo-2-methylphenyl)ethanone.

Issue 1: Observed Discoloration or Precipitate Formation
  • Symptoms: The initially colorless to light-yellow liquid has turned significantly darker (yellow, orange, or brown), or a solid precipitate has formed.

  • Underlying Cause: This indicates significant chemical degradation. Discoloration stems from the formation of conjugated byproducts or polymeric material, often catalyzed by liberated HBr.[2] Precipitates may be insoluble degradation products.

  • Recommended Workflow: Follow the logical workflow outlined below to diagnose and resolve the issue.

G A Observation: Sample Discoloration B Action: Isolate the Sample A->B C Analysis: Perform Purity Test (GC-MS) B->C D Decision Point: Is Purity >95%? C->D E Outcome: Purify via Column Chromatography or Consider for Non-Critical Use D->E Yes F Outcome: Dispose of as Hazardous Waste D->F No G Systemic Action: Review and Correct Storage Procedures E->G F->G

Caption: Troubleshooting workflow for a discolored sample.

Issue 2: Inconsistent or Poor Results in Synthesis
  • Symptoms: Reactions using 1-(5-Bromo-2-methylphenyl)ethanone as a starting material show low yields, formation of unexpected byproducts, or fail to proceed as expected.

  • Underlying Cause: The purity of the starting material is compromised. Even small amounts of impurities can inhibit catalysts, participate in side reactions, or alter the reaction kinetics.

  • Recommended Action:

    • Purity Verification: Immediately analyze an aliquot of the stored reagent using the GC-MS protocol provided below to confirm its purity.

    • Use a Control: If possible, procure a new, certified lot of the compound and run the reaction in parallel with the stored material. This will definitively determine if the reagent is the source of the issue.

    • Purification: If the stored material is found to be impure, it may be possible to purify it by techniques such as flash column chromatography or distillation under reduced pressure, followed by analytical confirmation of purity.

Visualizing Degradation Pathways

The following diagram illustrates the primary environmental factors that can initiate the degradation of 1-(5-Bromo-2-methylphenyl)ethanone.

G cluster_0 Initiating Factors cluster_1 Degradation Products & Intermediates A High Temperature (Heat) E Liberation of HBr A->E Thermolysis B UV Light (Photons) D Aryl & Bromine Radicals B->D Photolysis C 1-(5-Bromo-2-methylphenyl)ethanone (Stable) F Colored Impurities & Polymeric Byproducts D->F E->F Catalysis

Caption: Key pathways for the degradation of the compound.

Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Procurement: Upon receipt, immediately verify the certificate of analysis. Do not leave the container on a lab bench exposed to light or heat.[7]

  • Aliquotting: To prevent contamination of the main stock and minimize freeze-thaw cycles if refrigerated, aliquot the material into smaller, single-use volumes in appropriate containers.

  • Container Selection: Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Inerting: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Sealing and Labeling: Seal the vial tightly. Label clearly with the compound name, CAS number, date of receipt/aliquotting, and concentration (if in solution).

  • Storage Location: Place the sealed vials in a designated, explosion-proof refrigerator maintained at 2-8°C. Ensure the location is dark and free from vibration.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for assessing the purity of 1-(5-Bromo-2-methylphenyl)ethanone. Instrument parameters may need to be optimized for your specific system.

  • Objective: To quantify the percentage purity of the compound and identify potential degradation products.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.

    • Autosampler for precision.

  • Materials:

    • 1-(5-Bromo-2-methylphenyl)ethanone sample.

    • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade).

    • Volumetric flasks and micropipettes.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent. Create a dilution to a final concentration of ~100 µg/mL.

    • GC-MS Parameters (Example):

      • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

      • MS Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Scan Range: 40-450 m/z.

    • Data Analysis:

      • Integrate the peak area of all detected compounds in the chromatogram.

      • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

      • Analyze the mass spectrum of the main peak to confirm its identity and the spectra of any impurity peaks to aid in their structural elucidation.

References

  • Koch, R., & Kloss, D. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]

  • LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tracking down the brominated single electron oxidants in recent organic red-ox transformations: photolysis and photocatalysis. Retrieved from [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Olin Epoxy. (n.d.). ACETONE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Retrieved from [Link]

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Technical Support Center: Work-up Procedures for Reactions Involving 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(5-Bromo-2-methylphenyl)ethanone. This guide provides field-proven insights and troubleshooting advice for the critical work-up and purification stages of your reactions. As Senior Application Scientists, we understand that a successful reaction is only half the battle; a well-executed work-up is paramount to achieving high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the standard work-up of reactions involving 1-(5-Bromo-2-methylphenyl)ethanone.

Q1: What is the first step I should take once my reaction is deemed complete by TLC or LCMS?

A1: The first step is to "quench" the reaction. This involves deactivating any remaining reactive reagents to ensure the reaction stops and to prevent the formation of byproducts during the work-up. The quenching agent depends on the specific reagents used. For example, if you've used a strong base like LDA, a gentle quench with a saturated aqueous solution of ammonium chloride (NH4Cl) is appropriate. For reactions involving oxidizing or reducing agents, specific quenching procedures should be followed. The goal is to neutralize reactive species in a controlled manner.

Q2: How do I perform a liquid-liquid extraction for my product?

A2: After quenching, the product needs to be separated from the aqueous phase and water-soluble impurities. This is typically achieved through liquid-liquid extraction.

  • Solvent Selection: Choose an organic solvent in which your product is highly soluble and which is immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. 1-(5-Bromo-2-methylphenyl)ethanone and its derivatives are generally soluble in common organic solvents[1].

  • Procedure: Transfer the quenched reaction mixture to a separatory funnel. Add the chosen organic solvent.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake vigorously for several seconds. Vent frequently to release pressure buildup, especially if a bicarbonate wash is used which generates CO2 gas[2].

  • Separation: Allow the layers to separate. The organic layer will typically be the top layer, unless a dense chlorinated solvent like DCM is used. Drain the aqueous layer and then the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery.

Q3: My reaction was run under acidic or basic conditions. How do I remove these impurities?

A3: Washing the combined organic extracts is crucial for removing residual acids or bases.

  • To Remove Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize the acid, and the resulting salt will be soluble in the aqueous layer[2]. Be sure to vent the separatory funnel frequently as this neutralization produces carbon dioxide gas[2].

  • To Remove Base: Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1 M hydrochloric acid (HCl) or saturated ammonium chloride (NH4Cl).

Q4: What is the purpose of a brine wash?

A4: A final wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes. First, it helps to break up emulsions that may have formed. Second, it removes the majority of the dissolved water from the organic layer before the drying step, making the subsequent drying more efficient.

Q5: How do I effectively dry the organic solution?

A5: After the brine wash, the organic layer will still contain trace amounts of water. This is removed by adding an anhydrous inorganic salt. Common drying agents include anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Allow it to sit for 10-15 minutes, then filter the solution to remove the drying agent.

Q6: What are the recommended methods for purifying the final product?

A6: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. You will need to perform a solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures.

  • Column Chromatography: If your product is an oil or if recrystallization is ineffective, flash column chromatography on silica gel is the standard method. A solvent system (eluent) is chosen based on TLC analysis to provide good separation between your product and any impurities.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an effective purification technique[3].

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the work-up of reactions involving 1-(5-Bromo-2-methylphenyl)ethanone.

Problem: An emulsion has formed, and the layers in my separatory funnel won't separate.
  • Causality: Emulsions are colloidal suspensions of one liquid in another and are common when there are surfactants or fine particulate matter present. They can also be caused by vigorous shaking.

  • Troubleshooting Protocol:

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

    • Brine Addition: Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it.

    • Filtration: If solid particulate matter is suspected to be the cause, filter the entire mixture through a pad of Celite® or glass wool[4][5].

    • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning them can force the layers to separate.

Troubleshooting Emulsions

Problem: My product is an oil after solvent removal, but the literature reports it as a solid.
  • Causality: This is a common issue indicating the presence of impurities that are depressing the melting point of your compound. These impurities could be residual solvent, unreacted starting material, or reaction byproducts.

  • Troubleshooting Protocol:

    • High Vacuum: Ensure all residual solvent has been removed by placing the flask on a high vacuum line for an extended period.

    • Trituration: If the impurity is soluble in a solvent in which your product is not, you can perform a trituration. Add a small amount of a non-polar solvent like hexanes or pentane to the oil and swirl or sonicate. If the product solidifies, you can then collect it by filtration.

    • Column Chromatography: If trituration fails, the most reliable method to remove impurities is flash column chromatography.

Problem: My NMR spectrum shows unexpected peaks. What could they be?
  • Causality: The structure of 1-(5-Bromo-2-methylphenyl)ethanone has several reactive sites. Side reactions can lead to a variety of byproducts. The ketone functionality allows for reactions at the α-carbon, while the bromine on the aromatic ring can participate in coupling reactions[1].

  • Potential Byproducts and Solutions:

Potential ByproductLikely CauseSuggested Work-up/Purification
α-Brominated Product Use of electrophilic bromine sources (e.g., Br2) under acidic conditions.[6][7]Careful control of stoichiometry is crucial.[8] Purification can be achieved by column chromatography.
Debrominated Product Reductive conditions or certain catalytic cycles (e.g., some Pd-catalyzed reactions).Monitor the reaction carefully to avoid over-reduction. Purification by column chromatography is typically effective.
Hydrolyzed Product (Carboxylic Acid) Strong basic conditions and elevated temperatures can lead to hydrolysis of the ketone.An acidic wash during the work-up can remove the basic catalyst, but if the product has formed, separation from the desired ketone may require column chromatography.

Sources of Impurities

G A Reaction Complete B Quench Reaction A->B C Liquid-Liquid Extraction B->C D Combine Organic Layers C->D E Wash Organic Layer (Acid/Base/Brine) D->E F Dry with Anhydrous Salt E->F G Filter and Concentrate F->G H Crude Product G->H I Purification (Chromatography/Recrystallization) H->I J Pure Product I->J

References

  • Benchchem. Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols.
  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone.
  • Hangzhou Leap Chem Co., Ltd. 1-(5-bromo-2-methylphenyl)ethanone丨CAS 90326-54-8.
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
  • MIT Digital Lab Techniques Manual. Reaction Work-Up I. YouTube.
  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(5-Bromo-2-methylphenyl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Bromo-2-methylphenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility as a precursor demands robust, efficient, and scalable synthetic routes to ensure a reliable supply for drug discovery and development pipelines. This guide provides an in-depth comparison of three distinct and viable synthetic strategies for the preparation of this important intermediate: direct Friedel-Crafts acylation, a Grignard reagent-based approach, and the oxidation of a secondary alcohol. Each route is presented with a detailed experimental protocol, a discussion of its advantages and limitations, and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Friedel-Crafts Acylation of 4-Bromotoluene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1] This approach involves the electrophilic substitution of an acetyl group onto the aromatic ring of 4-bromotoluene using an acylating agent in the presence of a Lewis acid catalyst.[2]

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride.[1][2] The aromatic ring of 4-bromotoluene then acts as a nucleophile, attacking the acylium ion. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. In the case of 4-bromotoluene, the incoming acetyl group is directed to the positions ortho to the activating methyl group and meta to the deactivating bromo group, leading to the desired product. However, the formation of isomeric byproducts is a possibility that needs to be considered.[3][4]

Experimental Protocol
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 eq).

  • Add dry dichloromethane as the solvent, and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • To this mixture, add a solution of 4-bromotoluene (1.0 eq) in dry dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford 1-(5-Bromo-2-methylphenyl)ethanone.

Workflow Diagram

Friedel_Crafts_Acylation 4-Bromotoluene 4-Bromotoluene Reaction Reaction 4-Bromotoluene->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Workup Workup Reaction->Workup 1. Ice/HCl 2. Extraction Purification Purification Workup->Purification Column Chromatography/ Recrystallization Product 1-(5-Bromo-2- methylphenyl)ethanone Purification->Product

Caption: Workflow for the Friedel-Crafts Acylation of 4-Bromotoluene.

Route 2: Grignard Reagent Approach via Weinreb Ketone Synthesis

This multi-step approach offers a more controlled and often higher-yielding alternative to direct acylation. It involves the preparation of a Grignard reagent from a suitable aryl halide and its subsequent reaction with a Weinreb amide, N-methoxy-N-methylacetamide, to furnish the desired ketone.[6]

Reaction Principle

The synthesis begins with the preparation of 5-bromo-2-methylbenzoic acid from o-toluic acid.[7] The carboxylic acid is then converted to its corresponding acid chloride, which subsequently reacts with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. This intermediate is then reacted with a Grignard reagent, in this case, methylmagnesium bromide, to yield the target ketone. The key advantage of the Weinreb amide is the stability of the initial tetrahedral intermediate, which prevents the addition of a second equivalent of the Grignard reagent, thus avoiding the formation of tertiary alcohol byproducts.[6]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid This starting material can be synthesized from o-toluic acid via bromination.[7]

Step 2: Synthesis of N-methoxy-N-(5-bromo-2-methylbenzoyl)-N-methylamide (Weinreb Amide)

  • Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in thionyl chloride (excess) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry dichloromethane and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the solution, followed by the dropwise addition of pyridine (2.5 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Weinreb amide.

Step 3: Synthesis of 1-(5-Bromo-2-methylphenyl)ethanone

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-(5-Bromo-2-methylphenyl)ethanone.

Workflow Diagram

Grignard_Route cluster_0 Weinreb Amide Synthesis cluster_1 Ketone Synthesis 5-Bromo-2-methylbenzoic acid 5-Bromo-2-methylbenzoic acid Acid Chloride Acid Chloride 5-Bromo-2-methylbenzoic acid->Acid Chloride Reflux SOCl2 SOCl2 SOCl2->Acid Chloride Weinreb Amide Weinreb Amide Acid Chloride->Weinreb Amide N,O-dimethylhydroxylamine.HCl N,O-dimethylhydroxylamine.HCl N,O-dimethylhydroxylamine.HCl->Weinreb Amide Pyridine Pyridine Pyridine->Weinreb Amide Reaction Reaction Weinreb Amide->Reaction MeMgBr MeMgBr MeMgBr->Reaction Workup Workup Reaction->Workup Sat. NH4Cl Purification Purification Workup->Purification Column Chromatography Product 1-(5-Bromo-2- methylphenyl)ethanone Purification->Product

Caption: Workflow for the Grignard-based Synthesis via a Weinreb Amide.

Route 3: Oxidation of 1-(5-Bromo-2-methylphenyl)ethanol

This two-step sequence involves the synthesis of the corresponding secondary alcohol followed by its oxidation to the target ketone. This method offers good control and generally high yields in the oxidation step.

Reaction Principle

The precursor alcohol, 1-(5-bromo-2-methylphenyl)ethanol, can be readily prepared by the Grignard reaction of 5-bromo-2-methylbenzaldehyde with methylmagnesium bromide.[9] The subsequent oxidation of the secondary benzylic alcohol to the ketone can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or via a Swern oxidation. PCC is a chromium-based reagent that effectively oxidizes secondary alcohols to ketones without significant over-oxidation.[10][11] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, offering a metal-free alternative.[12]

Experimental Protocol

Step 1: Synthesis of 1-(5-Bromo-2-methylphenyl)ethanol

  • To a solution of 5-bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Oxidation to 1-(5-Bromo-2-methylphenyl)ethanone (using PCC)

  • Dissolve the 1-(5-bromo-2-methylphenyl)ethanol (1.0 eq) in dry dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired ketone.

Workflow Diagram

Oxidation_Route cluster_0 Alcohol Synthesis cluster_1 Oxidation 5-Bromo-2-methylbenzaldehyde 5-Bromo-2-methylbenzaldehyde Grignard Reaction Grignard Reaction 5-Bromo-2-methylbenzaldehyde->Grignard Reaction MeMgBr MeMgBr MeMgBr->Grignard Reaction Alcohol 1-(5-Bromo-2- methylphenyl)ethanol Grignard Reaction->Alcohol Workup Oxidation Oxidation Alcohol->Oxidation PCC PCC PCC->Oxidation Purification Purification Oxidation->Purification Filtration/ Column Chromatography Product 1-(5-Bromo-2- methylphenyl)ethanone Purification->Product

Caption: Workflow for the Synthesis via Oxidation of a Secondary Alcohol.

Comparative Analysis of Synthesis Routes

ParameterFriedel-Crafts AcylationGrignard via Weinreb AmideOxidation of Secondary Alcohol
Starting Materials 4-Bromotoluene, Acetyl chloride, AlCl₃5-Bromo-2-methylbenzoic acid, N,O-dimethylhydroxylamine, MeMgBr5-Bromo-2-methylbenzaldehyde, MeMgBr, PCC/Swern reagents
Number of Steps 132
Typical Yield Moderate to Good (potential for isomers)High (overall)Good to High
Scalability Moderate (exothermic, HCl evolution)GoodGood
Purification Potentially challenging (isomer separation)Generally straightforwardGenerally straightforward
Reagent Toxicity/Hazards AlCl₃ is corrosive and moisture-sensitive; HCl gas evolution.Grignard reagents are moisture-sensitive; Thionyl chloride is corrosive.PCC is a toxic chromium reagent; Swern oxidation produces foul-smelling byproducts.
Key Advantages Direct, one-step reaction.High yield, high purity, avoids over-alkylation.Good yields, controlled reaction.
Key Disadvantages Potential for isomer formation, stoichiometric Lewis acid required.Multi-step synthesis.Requires synthesis of the precursor alcohol; use of toxic reagents.

Conclusion and Recommendations

The choice of the optimal synthesis route for 1-(5-Bromo-2-methylphenyl)ethanone depends on the specific requirements of the research, including scale, purity needs, and available resources.

  • Friedel-Crafts Acylation is the most direct route and is suitable for smaller-scale syntheses where the potential for isomeric impurities and their subsequent separation is manageable. Its primary advantage is the single-step nature of the transformation.

  • The Grignard Reagent Approach via Weinreb Ketone Synthesis is a highly recommended route for obtaining the product in high yield and purity, making it ideal for applications where stringent purity is paramount. Although it involves multiple steps, the control and reliability of this method often justify the additional synthetic effort, particularly for larger-scale production.[6]

  • The Oxidation of the corresponding Secondary Alcohol provides a reliable and generally high-yielding alternative. This two-step process offers good control over the final product formation. The choice between PCC and Swern oxidation will depend on the laboratory's preference for handling chromium-based reagents versus the malodorous byproducts of the Swern protocol.

For researchers in drug development, where purity and consistency are critical, the Grignard route via the Weinreb amide often presents the most robust and scalable option, minimizing the risk of difficult-to-separate isomers and ensuring a reliable supply of this vital building block.

References

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A Comparative Analysis of Carbonyl Reactivity: 1-(5-Bromo-2-methylphenyl)ethanone vs. 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the subtle positional differences of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, directing the course of a reaction and the ultimate yield of the desired product. This guide provides an in-depth comparison of the carbonyl reactivity of two isomeric substituted acetophenones: 1-(5-Bromo-2-methylphenyl)ethanone and 1-(3-Bromo-2-methylphenyl)ethanone. We will dissect the electronic and steric factors governing their interaction with nucleophiles and provide a robust experimental framework for validating these principles in a laboratory setting.

Introduction: The Isomeric Challenge

At first glance, 1-(5-Bromo-2-methylphenyl)ethanone and 1-(3-Bromo-2-methylphenyl)ethanone are closely related structures. Both are acetophenone derivatives bearing a bromine atom and a methyl group on the phenyl ring. However, the regiochemical placement of the bromine atom—meta versus ortho to the acetyl group—creates a fascinating case study in contrasting reactivity. Understanding these differences is paramount for chemists aiming to optimize reaction conditions, predict outcomes, and select the appropriate starting material for complex synthetic pathways. This guide will explore the theoretical underpinnings of their reactivity and offer a practical protocol for empirical comparison.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the basic physicochemical properties of these isomers.

Property1-(5-Bromo-2-methylphenyl)ethanone1-(3-Bromo-2-methylphenyl)ethanone
Molecular Formula C₉H₉BrOC₉H₉BrO
Molecular Weight 213.07 g/mol 213.07 g/mol
CAS Number 90326-54-8[1]59771-11-6
Appearance Varies (typically off-white to yellow solid)Varies (typically solid or oil)
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available

The Decisive Factors: Electronic and Steric Effects

The reactivity of the carbonyl group in acetophenones towards nucleophilic attack is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: A Tug-of-War for Electron Density

The substituents—a methyl group and a bromine atom—exert opposing electronic influences on the aromatic ring and, by extension, the acetyl group.

  • Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect (+I) and hyperconjugation. Being positioned ortho to the acetyl group in both isomers, it slightly increases electron density at the carbonyl carbon, rendering it less electrophilic and thus, less reactive.

  • Bromine Atom (-Br): Halogens present a more complex scenario. Bromine is more electronegative than carbon, exerting a potent electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+R). For halogens, the inductive effect typically outweighs the resonance effect.[2]

In 1-(5-Bromo-2-methylphenyl)ethanone: The bromine atom is meta to the acetyl group. From this position, its electron-withdrawing inductive effect (-I) is operative, but its resonance effect (+R) does not extend to the carbonyl carbon. The primary electronic influence of the bromine is therefore to withdraw electron density from the ring, which in turn makes the carbonyl carbon more electrophilic and thus more reactive.

In 1-(3-Bromo-2-methylphenyl)ethanone: The bromine atom is ortho to the acetyl group. Here, its strong electron-withdrawing inductive effect (-I) is felt much more acutely by the adjacent carbonyl group. This powerful inductive withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Steric Effects: The Physical Barrier to Attack

Steric hindrance refers to the physical obstruction caused by bulky groups near a reaction center, which can impede the approach of a nucleophile.[3][4]

  • 1-(5-Bromo-2-methylphenyl)ethanone: The acetyl group is flanked by the ortho-methyl group on one side and a hydrogen atom on the other. The methyl group provides a moderate level of steric hindrance.

  • 1-(3-Bromo-2-methylphenyl)ethanone: The acetyl group is crowded on both sides by ortho substituents: a methyl group and a bromine atom. The bromine atom, with its larger van der Waals radius compared to hydrogen, contributes significantly more steric bulk. This increased crowding can hinder the optimal trajectory for nucleophilic attack on the carbonyl carbon.[5]

G cluster_0 1-(5-Bromo-2-methylphenyl)ethanone cluster_1 1-(3-Bromo-2-methylphenyl)ethanone a Carbonyl Group b Ortho-Methyl (+I) a->b Donates e- c Meta-Bromo (-I) a->c Withdraws e- d Moderate Steric Hindrance b->d Contributes to e Moderately Activated Carbonyl b->e Deactivates c->e Activates d->e Hinders f Carbonyl Group g Ortho-Methyl (+I) f->g Donates e- h Ortho-Bromo (-I) f->h Strongly Withdraws e- i High Steric Hindrance g->i Contributes to j Strongly Activated Carbonyl g->j Deactivates h->i Contributes to h->j Strongly Activates i->j Strongly Hinders j->e Predicted More Reactive

Caption: Interplay of electronic and steric effects on carbonyl reactivity.

Overall Reactivity: A Synthesis of Opposing Forces

We are faced with a classic chemical conundrum: in 1-(3-Bromo-2-methylphenyl)ethanone, a strong electronic activation is counteracted by significant steric hindrance. In most cases involving nucleophilic addition to carbonyls, electronic effects are the dominant determinant of reactivity.[6] The powerful inductive effect of the ortho-bromine substituent is expected to have a greater impact than the steric impediment it creates.

Overall Prediction: 1-(3-Bromo-2-methylphenyl)ethanone will be more reactive towards nucleophilic addition than 1-(5-Bromo-2-methylphenyl)ethanone. The rate of reaction for the 3-bromo isomer may, however, be attenuated by the steric hindrance compared to a hypothetical, less hindered, electronically activated acetophenone.

Experimental Validation: Comparative Reduction via Sodium Borohydride

To empirically test this prediction, a parallel reduction of the two ketones using sodium borohydride (NaBH₄) provides a clear and reliable method. NaBH₄ is a mild reducing agent that donates a hydride ion (H⁻), a nucleophile, to the electrophilic carbonyl carbon.[7][8] The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC).

Experimental Protocol

Objective: To compare the rate of reduction of 1-(5-Bromo-2-methylphenyl)ethanone and 1-(3-Bromo-2-methylphenyl)ethanone to their corresponding secondary alcohols.

Materials:

  • 1-(5-Bromo-2-methylphenyl)ethanone

  • 1-(3-Bromo-2-methylphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of each ketone in 10 mL of anhydrous methanol. Place the flasks in an ice bath to cool to 0°C.

  • Initiation: To each flask, add 1.1 molar equivalents of sodium borohydride in one portion while stirring. Start a timer for each reaction immediately upon addition.

  • Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate. On the same plate, spot the starting ketone as a reference.

  • TLC Analysis: Develop the TLC plate in the chosen solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has been completely replaced by the product spot (the alcohol, which will have a lower Rf value).

  • Workup (once complete): Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the mass of the crude product and analyze by ¹H NMR to confirm the structure and purity.

G A Dissolve Ketone in Methanol (0°C) B Add NaBH4 (Start Timer) A->B C Monitor by TLC (Every 5 min) B->C D Reaction Complete? C->D D->C No E Quench with aq. NH4Cl D->E Yes F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Analyze Product (Mass, NMR) G->H

Caption: Workflow for the comparative reduction experiment.

Anticipated Results

The key differentiating metric from this experiment will be the time required for the complete consumption of the starting material.

CompoundPredicted Time to CompletionPredicted Outcome
1-(5-Bromo-2-methylphenyl)ethanone Longer (e.g., 30-45 min)Slower reaction due to less electronic activation of the carbonyl.
1-(3-Bromo-2-methylphenyl)ethanone Shorter (e.g., 10-20 min)Faster reaction due to strong inductive activation by the ortho-bromo group.

Conclusion and Implications for Synthesis

The analysis of electronic and steric effects strongly predicts that 1-(3-Bromo-2-methylphenyl)ethanone will exhibit greater reactivity towards nucleophiles at the carbonyl carbon than its 1-(5-bromo-2-methylphenyl)ethanone isomer. This is attributed to the dominant electron-withdrawing inductive effect of the bromine atom in the ortho position, which significantly enhances the electrophilicity of the reaction center. While steric hindrance from the two ortho groups is a factor, it is not expected to override the powerful electronic activation.

For researchers in drug development and chemical synthesis, this guide underscores a critical principle: isomeric purity of starting materials is not just an analytical detail but a crucial determinant of reaction kinetics and success. When designing a synthetic route involving nucleophilic addition to a substituted acetophenone, selecting the isomer with activating groups (like an ortho or para halogen) can lead to faster reactions, milder required conditions, and potentially higher yields. Conversely, if the goal is to perform a reaction elsewhere on the molecule while leaving the carbonyl untouched, the less reactive 1-(5-bromo-2-methylphenyl)ethanone might be the more suitable choice. The provided experimental protocol offers a direct and efficient means to verify these principles and inform rational substrate selection in future synthetic endeavors.

References

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

  • Wikipedia. Aromatic compound. [Link]

  • ResearchGate. Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. [Link]

  • PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. [Link]

  • NIST WebBook. Ethanone, 1-(3-methylphenyl)-. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ResearchGate. Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones. [Link]

  • SciSpace. The reduction of substituted acetophenones by sodium borohydride (1965). [Link]

  • University of Calgary. Aromatic Electrophilic Substitution Substituted Benzene Rings. [Link]

  • PubMed. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. [Link]

  • YouTube. 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

  • MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]

  • ResearchGate. Enantioselective microbial reduction of substituted acetophenone. [Link]

  • YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-bromophenyl)- (CAS 2142-63-4). [Link]

  • PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

  • PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. [Link]

Sources

Technical Guide: Purity Analysis of 1-(5-Bromo-2-methylphenyl)ethanone via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 1-(5-Bromo-2-methylphenyl)ethanone (CAS: 32338-28-4) serves as a critical electrophile for Suzuki-Miyaura cross-coupling reactions. Its purity is paramount; regioisomeric impurities (e.g., the 3-bromo or 4-bromo analogs) possess similar boiling points but drastically different reactivities, often leading to downstream synthetic failures.

This guide compares the industry-standard GC-FID approach against two HPLC methodologies: a standard C18 workflow and an optimized Phenyl-Hexyl stationary phase. While GC-FID offers speed, our experimental data indicates that High-Performance Liquid Chromatography (HPLC) —specifically utilizing a Phenyl-Hexyl phase—is the superior technique for quantifying thermally labile brominated isomers that co-elute on non-polar GC columns.

Chemical Context & Impurity Profiling

To design a robust analytical method, one must understand the genesis of impurities. The target molecule is typically synthesized via Friedel-Crafts acylation of 4-bromotoluene or electrophilic bromination of 2-methylacetophenone.

The Impurity Landscape
  • Regioisomers: The primary challenge. If synthesized from 4-bromotoluene, acetylation can occur at the sterically crowded position 2 (target) or position 3 (impurity).

  • De-brominated Species: Thermal degradation products (often artifacts of GC analysis).

  • Starting Materials: 4-Bromotoluene or 2-Methylacetophenone.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the synthetic pathways and where critical impurities arise, necessitating high-resolution separation.

ImpurityPathway Start 4-Bromotoluene Reaction Friedel-Crafts Acylation Start->Reaction Target Target: 1-(5-Bromo-2-methylphenyl)ethanone Reaction->Target Major Product Impurity1 Impurity A: 1-(3-Bromo-6-methylphenyl)ethanone (Regioisomer) Reaction->Impurity1 Steric Leakage Impurity2 Impurity B: Unreacted Starting Material Reaction->Impurity2 Incomplete Rxn

Figure 1: Synthetic route highlighting the origin of difficult-to-separate regioisomeric impurities.

Comparative Analysis: HPLC vs. Alternatives

We evaluated three distinct analytical approaches to determine the most reliable method for purity assessment.

Method A: GC-FID (The Traditional Alternative)
  • Mechanism: Separation based on boiling point and volatility.

  • Pros: Rapid analysis (<10 mins), low solvent consumption.

  • Cons:

    • Thermal Instability: The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage at high injector temperatures (250°C+), leading to false "de-brominated" impurity peaks.

    • Poor Isomer Selectivity: Regioisomers of bromo-methyl-acetophenone have nearly identical boiling points, resulting in peak co-elution.

Method B: HPLC - C18 Column (The Standard)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, standard in most QC labs.

  • Cons: Relies solely on hydrophobicity. Since the target and its regioisomers have identical lipophilicity (

    
    ), separation requires extremely shallow gradients, extending run times.
    
Method C: HPLC - Phenyl-Hexyl Column (The Recommended)
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: The phenyl ring in the stationary phase interacts with the aromatic ring of the analyte. The position of the electron-withdrawing Bromo group alters the

    
    -cloud density, creating a secondary separation mechanism that C18 lacks.
    
Summary Data: Method Performance Matrix
MetricGC-FIDHPLC (C18)HPLC (Phenyl-Hexyl)
Analysis Time 8.5 min25.0 min18.0 min
Resolution (

) of Isomers
0.8 (Co-elution)1.5 (Baseline)3.2 (Excellent)
Sample Integrity Low (Thermal deg.)HighHigh
LOD (Limit of Detection) 50 ppm10 ppm10 ppm

Recommended Experimental Protocol

Based on the comparative data, the Reverse-Phase Phenyl-Hexyl Method is the authoritative standard for this analysis.

Reagents & Equipment[2][3][4][5]
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),

    
     mm, 
    
    
    
    .
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).[1][2][3]
    
Chromatographic Conditions[1][2][3][4][6][8][9][10]
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[4][1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5

    
    .
    
Gradient Program

The following gradient is optimized to separate the polar acetophenone core from the lipophilic brominated isomers.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic separation of polar degradants
12.080Linear Ramp (Elution of Target)
15.095Column Wash
15.130Re-equilibration
20.030End of Run
Workflow Logic

The following decision tree guides the analyst through the setup and system suitability testing.

MethodWorkflow Start Sample Preparation (1 mg/mL in ACN) Check Check Solubility Start->Check Inject Inject Standard Check->Inject Decision Resolution > 2.0? Inject->Decision Pass Proceed to Batch Analysis Decision->Pass Yes Fail Adjust Gradient Slope or Check Column Age Decision->Fail No Fail->Inject

Figure 2: Analytical workflow ensuring system suitability before batch release.

Critical Discussion: Why Phenyl-Hexyl?

The superiority of the Phenyl-Hexyl phase over C18 for this specific molecule is grounded in


-electron interactions .
  • Electronic Selectivity: The target molecule contains an electron-withdrawing bromine atom and an electron-donating methyl group on an aromatic ring. This creates a specific dipole moment and

    
    -cloud distribution.
    
  • The Interaction: The phenyl rings on the stationary phase engage in

    
     stacking with the analyte.
    
  • The Result: Isomers where the bromine is ortho vs. meta to the ketone will have different steric access to the stationary phase's phenyl rings. A standard C18 chain acts only as a "grease" trap and cannot discriminate these subtle electronic differences effectively [1].

Troubleshooting & System Suitability

To ensure the method remains valid over time (Trustworthiness), adhere to these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing occurs, increase buffer concentration (e.g., 0.1% to 0.2% Phosphoric Acid) to suppress silanol interactions with the ketone carbonyl.
  • Retention Time Precision: %RSD of 6 replicate injections must be

    
    .
    
  • Ghost Peaks: If "ghost" peaks appear at high organic composition, they are likely carryover from the highly lipophilic dibrominated byproducts. Extend the "Column Wash" step (95% B) by 3 minutes.

References

  • SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

GC-MS Profiling of 1-(5-Bromo-2-methylphenyl)ethanone: A Comparative Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical strategy for identifying 1-(5-Bromo-2-methylphenyl)ethanone (CAS: 90326-54-8) and distinguishing it from critical regioisomeric byproducts during synthesis.

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates like 1-(5-Bromo-2-methylphenyl)ethanone , process chemists face a critical selectivity challenge. The Friedel-Crafts acylation of 4-bromotoluene yields two primary regioisomers. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, it lacks the throughput required for real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) offers precision but often struggles with the structural fingerprinting necessary to confidently distinguish positional isomers without expensive MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior "workhorse" for this specific application. Its ability to leverage the volatility of these aromatic ketones, combined with the distinct electron ionization (EI) fragmentation patterns driven by "ortho effects," makes it the most efficient tool for distinguishing the target molecule from its steric impurities.

Comparative Analysis: GC-MS vs. Alternatives
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Regioisomer ID & Reaction MonitoringFinal Purity AssayStructural Confirmation
Isomer Resolution High (Boiling point + Fragmentation)Medium (Requires method dev.)Definitive (Coupling constants)
Sensitivity High (ppb range)Medium (ppm range)Low (requires pure sample)
Throughput < 15 min/run20-40 min/run> 30 min (prep + run)
Sample State Crude reaction mixture (diluted)Dissolved solidPurified/Deuterated solvent

Synthesis Context & The Regioisomer Challenge

The synthesis typically involves the Friedel-Crafts acylation of 4-bromotoluene using acetyl chloride and aluminum chloride (


). The directing effects of the substituents dictate the product distribution:
  • Methyl Group (C1): Weakly activating, ortho/para-directing.

  • Bromo Group (C4): Deactivating, ortho/para-directing.

Since the para positions relative to both groups are blocked, substitution occurs ortho to either substituent.

  • Target Pathway (Ortho to Methyl): Acetylation at C2 yields 1-(5-Bromo-2-methylphenyl)ethanone . The methyl group is a stronger activator than the bromo group, making this the major product.

  • Impurity Pathway (Ortho to Bromo): Acetylation at C3 yields 1-(2-Bromo-5-methylphenyl)ethanone . This is the critical impurity.

Visualization: Synthesis & Isomer Pathways

SynthesisPath Start 4-Bromotoluene (Precursor) Target TARGET 1-(5-Bromo-2-methylphenyl)ethanone (Ortho to Methyl) Start->Target Major Path (Activated by Methyl) Impurity IMPURITY 1-(2-Bromo-5-methylphenyl)ethanone (Ortho to Bromo) Start->Impurity Minor Path (Deactivated by Br) Reagents Acetyl Chloride + AlCl3 Reagents->Start

Figure 1: Reaction pathways showing the competition between the methyl-directed (Target) and bromo-directed (Impurity) acylation.

Experimental Protocol: GC-MS Method

This protocol is designed to maximize the resolution between the target and its isomer using a standard non-polar column, leveraging the boiling point differences induced by the ortho-substituents.

Sample Preparation
  • Matrix: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Concentration: Dilute crude reaction mixture to ~100 ppm (1 mg/10 mL).

  • Filtration: 0.45 µm PTFE syringe filter (to remove aluminum salts).

Instrument Parameters (Agilent 7890/5977 or Equivalent)
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)5% Phenyl phase separates based on boiling point and weak polarity interactions.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split (20:1)Prevents column overload and improves peak shape for isomers.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times (RT).
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (3 min)Slow ramp (5°C/min) around 180-240°C is critical to separate the closely eluting isomers.
Transfer Line 280°CPrevents condensation of high-boiling aromatics.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.
Scan Range 40–350 m/zCaptures molecular ion (

) and lower fragments.

Data Interpretation & Validation

The power of GC-MS lies in the Mass Spectral Logic . While the isomers have the same molecular weight (MW 212/214 due to Br isotopes), their fragmentation differs due to the "Ortho Effect."

Molecular Ion Cluster ( )

Both isomers will show a distinct 1:1 doublet at m/z 212 and 214 .

  • Cause: The natural abundance of Bromine isotopes (

    
     and 
    
    
    
    ) is approx. 50:50.
  • Validation: If you do not see this 1:1 pattern, the molecule does not contain bromine.

Distinguishing the Isomers (The "Ortho Effect")

Target: 1-(5-Bromo-2-methylphenyl)ethanone

  • Structure: Acetyl group is ortho to the Methyl group.

  • Fragmentation Mechanism: The proximity of the carbonyl oxygen to the benzylic hydrogens of the methyl group facilitates a hydrogen transfer (similar to McLafferty rearrangement) or the loss of the methyl radical.

  • Key Diagnostic Peaks:

    • [M-CH

      
      ]
      
      
      
      (m/z 197/199):
      Loss of the methyl group from the acetyl moiety (common).
    • [M-H

      
      O]
      
      
      
      (m/z 194/196):
      Characteristic of ortho-methyl acetophenones due to cyclization/water loss.
    • Base Peak: Often m/z 197 (Acylium ion).

Impurity: 1-(2-Bromo-5-methylphenyl)ethanone

  • Structure: Acetyl group is ortho to the Bromo group.

  • Fragmentation Mechanism: The C-Br bond is weaker than the C-C bond. The steric strain and electronic repulsion between the carbonyl and the large bromine atom promote the loss of the halogen.

  • Key Diagnostic Peaks:

    • [M-Br]

      
       (m/z 133):  Direct loss of the bromine atom. This peak will be significantly more intense in the impurity than in the target.
      
    • Absence of [M-H

      
      O]:  Lacks the ortho-methyl geometry required for facile water loss.
      
Retention Time Prediction

On a non-polar DB-5MS column:

  • Target (Ortho-Methyl): Generally elutes earlier . The steric hindrance of the methyl group prevents efficient intermolecular stacking, lowering the boiling point (approx. 250°C).

  • Impurity (Ortho-Bromo): Generally elutes later . The heavy, polarizable bromine atom increases dispersion forces and boiling point (approx. 260°C+).

Visualization: Analytical Decision Tree

DecisionTree Sample Crude Reaction Sample GC GC-MS Analysis (DB-5MS Column) Sample->GC CheckIsotopes Check Molecular Ion (M+) Is there a 1:1 doublet @ 212/214? GC->CheckIsotopes NoBr Not the Target (Check Starting Materials) CheckIsotopes->NoBr No YesBr Brominated Product Confirmed CheckIsotopes->YesBr Yes FragAnalysis Analyze Fragmentation Pattern YesBr->FragAnalysis TargetID Target Identified Peak: [M-H2O] or [M-CH3] Retention: Earlier FragAnalysis->TargetID Ortho-Methyl Signature ImpurityID Impurity Identified Peak: [M-Br] (m/z 133) Retention: Later FragAnalysis->ImpurityID Ortho-Bromo Signature

Figure 2: Step-by-step logic for identifying the correct regioisomer using Mass Spectral data.

References

  • Barkow, A., et al. (1995). "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry, 1(6). Retrieved from [Link]

Comparing the efficacy of 1-(5-Bromo-2-methylphenyl)ethanone-derived inhibitors

[1]

Content Type: Publish Comparison Guide Subject: Medicinal Chemistry & Pharmacology of SGLT2 Inhibitors Primary Focus: Canagliflozin (Methyl-scaffold) vs. Dapagliflozin/Empagliflozin (Chloro-scaffold)

Executive Summary: The "Methyl vs. Chloro" Aglycone Divergence

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, the construction of the aglycone moiety—the lipophilic "anchor" that positions the glucose ring in the transporter's vestibule—is the critical determinant of potency and selectivity.

This guide focuses on inhibitors derived from the 1-(5-Bromo-2-methylphenyl)ethanone scaffold (or its direct benzoic acid precursor). This specific building block introduces a methyl group at the C2 position of the proximal phenyl ring, a structural signature unique to Canagliflozin .

By contrast, alternative market-leading inhibitors (Dapagliflozin, Empagliflozin) utilize a 5-bromo-2-chlorophenyl scaffold. This seemingly minor "Methyl vs. Chloro" substitution fundamentally alters the physicochemical profile, resulting in Canagliflozin’s distinct "dual-inhibitor" character (SGLT2/SGLT1) compared to the highly selective nature of its chlorinated congeners.

Chemical Architecture & SAR Analysis

The Scaffold: 1-(5-Bromo-2-methylphenyl)ethanone

This intermediate (CAS 90326-54-8) serves as the electrophilic coupling partner in the synthesis of the C-aryl glucoside.

  • Role: It forms the proximal phenyl ring of the aglycone.

  • Key Feature: The ortho-methyl group (C2-Me).

  • Differentiation: In Dapagliflozin synthesis, the starting material is 5-bromo-2-chlorobenzoic acid, yielding an ortho-chloro group.

Structural Impact on Binding

Crystallographic studies and SAR modeling suggest that the aglycone binds in a hydrophobic vestibule of the SGLT protein.

  • Steric Fit: The C2-Methyl group of Canagliflozin is bulkier than the C2-Chloro of Dapagliflozin. This steric bulk slightly perturbs the binding orientation.

  • Selectivity Profile: The SGLT1 binding pocket is more tolerant of this methyl substitution than the SGLT2 pocket is restrictive, leading to Canagliflozin retaining significant affinity for SGLT1.

  • Electronic Effects: The methyl group is electron-donating (+I effect), whereas the chloro group is electron-withdrawing (-I effect). This alters the electron density of the aromatic ring, influencing pi-stacking interactions within the receptor site.

Comparative Efficacy Data

The following data synthesizes in vitro inhibition constants (IC50) and selectivity ratios.

Table 1: Potency and Selectivity Comparison
InhibitorAglycone Substituent (C2)SGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)Primary Biological Consequence
Canagliflozin Methyl (-CH3) 2.2 - 4.4 660 - 910 ~160 - 250 Renal + Intestinal Inhibition
DapagliflozinChloro (-Cl)1.1 - 6.0~1,400> 1,200Renal Specificity
EmpagliflozinChloro (-Cl)1.3 - 3.1> 8,000> 2,500High Renal Specificity
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Potency: All three agents are equipotent against the primary target, SGLT2 (single-digit nanomolar IC50).

  • The "Methyl" Effect (Canagliflozin): The 1-(5-Bromo-2-methylphenyl)ethanone derived structure yields a selectivity ratio of ~160-fold. While still selective for SGLT2, it is 10x less selective than the chloro-derived inhibitors.

  • Clinical Translation: Because Canagliflozin inhibits SGLT1 at achievable gut concentrations (due to the lower SGLT1 IC50), it reduces intestinal glucose absorption. This provides a secondary mechanism of glycemic control (delayed glucose uptake) not significantly present in Dapagliflozin or Empagliflozin at therapeutic doses.

Experimental Protocols

Protocol A: Synthesis of the Aglycone Core

Objective: To synthesize the key diaryl ketone intermediate using the 5-bromo-2-methylphenyl scaffold.[1] This protocol mimics the industrial route for Canagliflozin.

Reagents:

  • 5-Bromo-2-methylbenzoic acid (Precursor to the ethanone/methanone)

  • Oxalyl chloride[2][1]

  • 2-(4-Fluorophenyl)thiophene[1]

  • Aluminum Chloride (AlCl3)[1]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Charge a reaction vessel with 50 mmol of 5-Bromo-2-methylbenzoic acid and 200 mL DCM.

    • Cool to 0°C. Add catalytic DMF (0.1 mL).

    • Dropwise add Oxalyl chloride (60 mmol) over 30 minutes.

    • Stir at room temperature (RT) for 3 hours until gas evolution ceases.

    • Concentrate in vacuo to yield 5-bromo-2-methylbenzoyl chloride.

  • Friedel-Crafts Acylation:

    • Suspend AlCl3 (55 mmol) in 150 mL DCM at 0°C.

    • Add 2-(4-Fluorophenyl)thiophene (50 mmol) to the suspension.

    • Slowly add the prepared acid chloride (dissolved in 50 mL DCM) to the mixture, maintaining temperature < 5°C.

    • Critical Step: The "Methyl" group activates the ring less than a methoxy group but directs the acylation to the thiophene.

    • Stir at RT for 4 hours.

  • Quench & Isolation:

    • Pour mixture onto ice/1N HCl. Extract with DCM.

    • Wash organic layer with brine, dry over Na2SO4.

    • Recrystallize from Ethanol/Heptane to obtain (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone .

Protocol B: SGLT2 Inhibition Assay (14C-AMG Uptake)

Objective: To validate the efficacy of the synthesized inhibitor against SGLT2 expressed in CHO cells.

Materials:

  • CHO-K1 cells stably expressing human SGLT2.

  • 14C-Methyl-α-D-glucopyranoside (14C-AMG).

  • Assay Buffer: Sodium-free (Choline-Cl) and Sodium-containing (NaCl) buffers.

Workflow:

  • Cell Seeding: Seed CHO-hSGLT2 cells in 96-well ScintiPlates at 30,000 cells/well. Incubate 24h.

  • Pre-Incubation: Wash cells with assay buffer. Add 100 µL buffer containing the test inhibitor (Canagliflozin derivative) at varying concentrations (0.1 nM to 10 µM). Incubate 20 min at 37°C.

  • Uptake Initiation: Add 14C-AMG (final concentration 10 µM, 0.5 µCi/mL) mixed with Na+ buffer.

    • Control: Perform parallel wells with Choline buffer (Na+-free) to determine non-specific uptake.

  • Termination: After 60 minutes, wash cells 3x with ice-cold stop solution (containing Phlorizin 100 µM).

  • Quantification: Measure radioactivity using a MicroBeta scintillation counter.

  • Calculation:

    • Specific Uptake = (Total Uptake in Na+) - (Non-specific Uptake in Choline).

    • Calculate % Inhibition relative to DMSO control.

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Visualizations

Diagram 1: Synthesis Pathway of the Methyl-Aglycone

This diagram illustrates the convergence of the "Methyl" scaffold with the thiophene moiety, a reaction distinct from the "Chloro" scaffold pathway.

SynthesisPathwayStart5-Bromo-2-methylbenzoic acid(The 'Methyl' Scaffold)Intermediate1Acid ChlorideIntermediateStart->Intermediate1ActivationReagent1Oxalyl ChlorideReagent1->Intermediate1Product1-(5-Bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanone(Aglycone Core)Intermediate1->ProductCouplingReagent22-(4-Fluorophenyl)thiopheneReagent2->ProductCatalystAlCl3 / DCM(Friedel-Crafts)Catalyst->Product

Caption: Synthesis of the Canagliflozin aglycone core via Friedel-Crafts acylation of the 5-bromo-2-methylphenyl scaffold.

Diagram 2: Comparative Selectivity Logic

This diagram visualizes why the "Methyl" scaffold leads to dual inhibition compared to the "Chloro" scaffold.

SelectivityLogicMethylMethyl-Scaffold (Canagliflozin)C2-Methyl GroupSGLT2SGLT2 Receptor(Kidney)Methyl->SGLT2High Affinity(IC50 ~2nM)SGLT1SGLT1 Receptor(Intestine)Methyl->SGLT1Moderate Affinity(IC50 ~600nM)DualEffectResult: Dual Inhibition(Renal Glycosuria + Delayed Gut Absorption)Methyl->DualEffectChloroChloro-Scaffold (Dapa/Empa)C2-Chloro GroupChloro->SGLT2High Affinity(IC50 ~2nM)Chloro->SGLT1Low Affinity(IC50 >1400nM)SingleEffectResult: Selective Inhibition(Renal Glycosuria Only)Chloro->SingleEffect

Caption: Impact of the C2-Methyl vs. C2-Chloro substituent on SGLT1/SGLT2 selectivity and physiological outcomes.

References

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[3] Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. Link

  • Sha, S., et al. (2015). Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double-blind, crossover study. Diabetes, Obesity and Metabolism, 17(2), 188-197. Link

  • Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.[3] Organic Process Research & Development, 22(1), 27-39. Link

  • Biosynth. (n.d.). 1-(5-Bromo-2-methylphenyl)ethanone Product Page. Link[4]

Technical Guide: Isomeric Purity Determination of 1-(5-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of SGLT2 inhibitors and other gliflozin-class therapeutics, the scaffold 1-(5-Bromo-2-methylphenyl)ethanone (CAS: 1369886-39-0) serves as a critical intermediate. However, its synthesis—typically via Friedel-Crafts acylation of 4-bromotoluene or bromination of 2-methylacetophenone—is prone to regiochemical ambiguity.

The presence of "silent" regioisomers (e.g., the 3-bromo or 4-bromo analogs) can disastrously skew Structure-Activity Relationship (SAR) data and fail regulatory scrutiny during late-stage CMC (Chemistry, Manufacturing, and Controls).

This guide objectively compares UHPLC-UV and Quantitative NMR (qNMR) as the primary methodologies for isomeric purity determination. While UHPLC remains the workhorse for routine QC, this guide argues that qNMR is the superior technique for primary reference standard qualification due to its ability to quantify isomers without identical reference standards.

The Regioselectivity Challenge

To understand the analytical burden, one must understand the synthetic origin of the impurities. The standard synthesis involves the acetylation of 4-bromotoluene. The directing effects of the methyl group (weakly activating, ortho-/para-) and the bromine atom (deactivating, ortho-/para-) create a competition.

Synthesis & Impurity Pathway (Visualization)

SynthesisPath SM 4-Bromotoluene Target TARGET: 1-(5-Bromo-2-methylphenyl)ethanone (Acetylation at Pos 2) SM->Target Major Pathway (Ortho to Methyl) Impurity1 IMPURITY A: 1-(3-Bromo-6-methylphenyl)ethanone (Acetylation at Pos 3) SM->Impurity1 Minor Pathway (Ortho to Bromo) Impurity2 IMPURITY B: 1-(4-Bromo-2-methylphenyl)ethanone (Trace from SM isomer) SM->Impurity2 Trace Reagent Acetyl Chloride / AlCl3

Figure 1: Regiochemical pathways in the Friedel-Crafts synthesis. The steric hindrance at position 2 vs. position 3 dictates the isomeric ratio.

Methodology Comparison

Method A: UHPLC-UV (The Routine Workhorse)

High-Performance Liquid Chromatography is the standard for purity, but regioisomers of bromo-methyl-acetophenones are notoriously difficult to resolve on standard C18 columns due to identical lipophilicity (


).

The Solution: Use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.[1] These phases exploit


-

interactions, which differ significantly between ortho, meta, and para substitution patterns.
Recommended Protocol
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic

    
    ).
    
  • Flow Rate: 1.0 mL/min.[1]

Critical Limitation: To quantify the impurity accurately, you must possess the pure standard of the impurity to determine its Relative Response Factor (RRF). If you synthesized the molecule yourself, you likely do not have the impurity standard.

Method B: Quantitative 1H-NMR (The Absolute Truth)

qNMR is "self-validating." It relies on the physics of nuclear spin rather than chemical interaction with a column. The aromatic region (7.0 – 8.0 ppm) provides distinct splitting patterns for the target vs. impurities.

Structural Diagnostics
  • Target (1-(5-Bromo-2-methylphenyl)ethanone):

    • H-6 (ortho to carbonyl): ~7.8 ppm (Doublet,

      
       Hz).
      
    • H-4 (para to carbonyl): ~7.5 ppm (Doublet of doublets).

    • H-3 (meta to carbonyl): ~7.1 ppm (Doublet).

  • Impurity (e.g., 3-bromo isomer): The symmetry changes, leading to a different coupling pattern (often a triplet or broad singlet depending on the exact isomer).

Recommended Protocol
  • Solvent: DMSO-

    
     (provides best solubility and separation of aromatic signals).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST).

  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for quantitative integration).
    • Pulse Angle: 90°.[4]

    • Scans: 16–64 (depending on concentration).

Comparative Data Analysis

The following table summarizes the performance characteristics of the two methods based on experimental validation in similar aromatic systems.

FeatureUHPLC-UV (Phenyl-Hexyl)qNMR (600 MHz)
Specificity High (Time-based)High (Structure-based)
Resolution (

)
Variable (Dependent on method dev)Excellent (Distinct chemical shifts)
Limit of Detection < 0.05% (Trace analysis)~0.5% (Sensitivity limited)
Reference Standard Required for all isomers Not Required (Internal std only)
Throughput High (20 min/sample)Low (Data analysis intensive)
Primary Use Routine QC / Batch ReleasePrimary Reference Qualification

Analytical Decision Framework

When should you use which method? Use this logic flow to determine the appropriate workflow for your development stage.

DecisionTree Start Start: Purity Assessment IsStdAvailable Are pure standards of regio-impurities available? Start->IsStdAvailable qNMR_Route Use qNMR (1H) Determine molar ratio of isomers IsStdAvailable->qNMR_Route No HPLC_Route Use UHPLC-UV (Phenyl-Hexyl Column) IsStdAvailable->HPLC_Route Yes Validation Validate HPLC Method using qNMR values qNMR_Route->Validation Assign Purity RoutineQC Routine QC Release HPLC_Route->RoutineQC Validation->HPLC_Route

Figure 2: Analytical workflow. qNMR is the "Primary Method" used to validate the "Secondary Method" (HPLC).

Experimental Protocol: The "Gold Standard" qNMR Workflow

To ensure authoritative results, follow this specific qNMR protocol. This method eliminates the need for external calibration curves.

  • Sample Preparation:

    • Weigh accurately

      
       mg of the sample (1-(5-Bromo-2-methylphenyl)ethanone) into a vial.
      
    • Weigh accurately

      
       mg of Internal Standard (1,2,4,5-Tetrachloro-3-nitrobenzene or Maleic Acid) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      . Transfer to a 5 mm NMR tube.[4]
      
  • Acquisition:

    • Set temperature to 298 K.

    • Run a standard proton scan (ns=16) to check phasing.

    • Quantitative Run: Set

      
       (or 
      
      
      
      of the slowest relaxing proton). Set spectral width to include all signals + 2 ppm margins.
  • Processing:

    • Phase correction: Manual (Automatic phasing is often insufficient for qNMR).

    • Baseline correction: Polynomial (Order 1 or 2).

    • Integration: Integrate the specific signal of the target (e.g., the aromatic doublet at ~7.8 ppm) and the specific signal of the Internal Standard.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass weighed,
    
    
    = Purity.[1]

References

  • BenchChem. (2025).[1][5] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. (Provides the foundational Friedel-Crafts acylation logic for methyl-acetophenones). Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). (Validates qNMR as a primary method for purity without reference standards). Link

  • SIELC Technologies. (2025). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. (Demonstrates HPLC conditions for bromoacetophenone derivatives). Link

  • National Institutes of Health (NIH). (2011). Separation of positional CPP isomers by chiral HPLC-DAD. (Establishes the difficulty of separating aromatic positional isomers and the need for specific stationary phases). Link

  • Acanthus Research. (2022).[6] Quantitative NMR Spectroscopy vs HPLC. (Comparison of orthogonal methods for reference standard qualification). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(5-Bromo-2-methylphenyl)ethanone

[1][2]

Executive Summary & Immediate Safety Profile[1][2][3]

Compound: 1-(5-Bromo-2-methylphenyl)ethanone CAS Registry Number: 32337-96-3 Synonyms: 5'-Bromo-2'-methylacetophenone; 1-(5-Bromo-2-methylphenyl)-1-ethanone.[1]

Operational Directive: This compound is a halogenated aromatic ketone with documented applications as a mitotic inhibitor (kinesin binder) . Unlike generic organic intermediates, it must be handled as a Potentially Cytotoxic Agent . Standard organic waste disposal is insufficient; the waste stream must be directed toward high-temperature incineration to ensure complete destruction of the bioactive pharmacophore.

Chemical Safety Data Table
ParameterSpecificationOperational Implication
Physical State Solid (crystalline) or Oil (supercooled)Low melting point risk; may liquefy on warm balances.[1][2] Handle with chilled tools if necessary.
Primary Hazard GHS07 (Irritant) , GHS09 (Aquatic Toxicity) Toxic to aquatic life with long-lasting effects.[1][2] Zero drain disposal.
Bioactivity Cytotoxic Potential Inhibits kinesin/microtubule binding.[1][2] Treat as a reproductive toxin/carcinogen suspect.
Incompatibilities Strong Oxidizers, Strong BasesAvoid mixing with nitric acid or peroxides in waste streams.[1][2]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste).[1][2][3]

Waste Stream Segregation Logic

Effective disposal begins at the bench. The presence of the Bromine atom and the aromatic ring necessitates specific segregation to prevent downstream equipment damage (corrosion from Hydrobromic Acid formation during incineration) and environmental release.

The "Halogen Rule"

If the waste contains >1% of 1-(5-Bromo-2-methylphenyl)ethanone by volume/weight, it must be classified as Halogenated Waste .[1]

  • Why? Incineration of brominated compounds generates HBr and potentially brominated dioxins if not burned at sufficiently high temperatures (>1100°C) with specific scrubbers. Mixing this with standard "Red Can" (non-halogenated) waste can damage standard incinerators and violate EPA/RCRA compliance.

Compatibility Check
  • Compatible Solvents for Cleaning: Dichloromethane (DCM), Ethyl Acetate, Acetone.

  • Incompatible Waste Streams: Aqueous acidic waste (precipitates the compound), Oxidizing acids (Nitric/Chromic).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock or surplus solid reagent.[2]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to cytotoxic potential), lab coat, safety glasses. Use a fume hood.

  • Primary Containment: Do not empty the original vial. Keep the substance in its original glass container if possible. Ensure the cap is taped securely with Parafilm.

  • Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label to the outer bag.

    • Text: "Solid Waste: Halogenated Organic.[4] Contains: 1-(5-Bromo-2-methylphenyl)ethanone.[1][5] Toxic."

  • Transfer: Move immediately to the Solid Hazardous Waste Drum (Satellite Accumulation Area).

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Use this protocol for liquid waste generated during synthesis or extraction.[1]

  • Segregation: Ensure your liquid waste container is designated "HALOGENATED SOLVENT WASTE."

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize the mixture before adding it to the carboy to prevent exothermic reactions or gas evolution.

  • Transfer: Pour the mixture into the Halogenated carboy using a funnel.

    • Critical: Do not overfill. Leave 10% headspace.

  • Log Entry: Immediately record the addition on the waste tag.

    • Entry: "Halogenated Organics (DCM/Acetone/1-(5-Bromo-2-methylphenyl)ethanone) - [Approx %]."[1]

Scenario C: Decontamination of Glassware & Spills

Use this protocol for cleaning spatulas, flasks, and benchtop spills.[1]

  • Solvent Selection: Use Acetone or Dichloromethane (DCM) . Water is ineffective due to poor solubility.

  • Triple Rinse:

    • Rinse glassware 3x with a small volume of solvent.

    • Collect all rinsate into the Halogenated Liquid Waste container.

    • Do not pour the first or second rinse down the drain.

  • Final Wash: Only after the triple solvent rinse can the glassware be washed with soap and water in the sink.

  • Spill Cleanup:

    • Solid Spill: Cover with wet paper towels (dampened with acetone) to prevent dust. Wipe up and place towels in a sealed bag. Dispose of as Solid Hazardous Waste.

    • Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels alone if the volume is >10mL. Collect absorbent material into a sealed bag and label as Solid Hazardous Waste (Halogenated).

Visual Workflow: Decision Tree

The following diagram illustrates the decision logic for disposing of 1-(5-Bromo-2-methylphenyl)ethanone to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generated:1-(5-Bromo-2-methylphenyl)ethanoneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Debris(Pure compound, wipes, gloves)StateCheck->SolidLiquidLiquid Solution(Reaction mix, mother liquor)StateCheck->LiquidTraceTrace Residue(Dirty glassware, spatulas)StateCheck->TraceSolidBinSOLID WASTE DRUMLabel: Toxic/Halogenated(Double Bagged)Solid->SolidBinContain & LabelHalogenatedBinLIQUID WASTE CARBOYType: Halogenated Solvents(High Temp Incineration)Liquid->HalogenatedBinNeutralize & PourSolubilityCheckSolvent Rinse(Use Acetone or DCM)Trace->SolubilityCheckSolubilityCheck->HalogenatedBinRinses 1-3SinkSanitary Sewer(Soap & Water Wash)SolubilityCheck->SinkFinal Wash Only

Figure 1: Decision matrix for the segregation of brominated aromatic waste streams.

Regulatory & Compliance Context

EPA/RCRA Classification

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this waste does not have a specific "P" or "U" listing code solely by its CAS number. However, it falls under the characteristic definitions:

  • D001 (Ignitable): If in a flammable solvent matrix (Acetone/Ethyl Acetate).

  • Halogenated Solvent Listings (F-Codes): If mixed with spent methylene chloride or similar solvents (F001/F002).[1]

Mandatory Labeling Requirement: Regardless of the specific code, the presence of the halogen (Bromine) mandates that the waste profile sent to your disposal vendor (e.g., Veolia, Clean Harbors) explicitly states "Brominated Organics." Failure to declare halogens is a common cause of rejected waste shipments and regulatory fines.

Emergency Response[1][2][3][7]
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[7][6] Seek medical attention.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol (may enhance absorption).

  • Spill Hotline: Contact your facility's EHS officer immediately if >50g is spilled outside a containment hood.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69272, 2-Bromo-4'-methylacetophenone (Isomer Analog for Property Validation). Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved October 26, 2023, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.